Perfluorohexadecane
Description
Historical Perspectives and Evolution of Perfluorohexadecane Research
The genesis of research into perfluoroalkanes, including this compound, is intrinsically linked to the broader history of fluorine chemistry, which saw significant expansion after World War II. researchgate.net Early investigations into these compounds were often driven by the search for chemically inert and thermally stable materials for a variety of applications.
The synthesis and characterization of this compound and its homologs have been subjects of study for decades. For instance, early photochemical studies explored the generation of perfluorooctyl radicals from perfluoroazooctane, which could then recombine to form this compound. psu.edu This highlighted a fundamental reaction pathway for creating longer-chain perfluoroalkanes.
Over the years, research has evolved to include detailed thermodynamic and physical property characterization. Studies have employed techniques like adiabatic calorimetry and differential scanning calorimetry to measure the heat capacities and phase transitions of this compound and related compounds. acs.orgresearchgate.net This data is crucial for understanding the behavior of these materials in various applications. Furthermore, the development of force fields for molecular modeling has allowed for theoretical investigations into the conformational properties and defect structures of perfluoroalkanes like PFHD. kpi.ua
Interdisciplinary Significance of this compound in Contemporary Science
The distinct physicochemical properties of this compound have led to its application and study across multiple scientific disciplines. Its chemical inertness and high density make it a valuable component in various materials and systems.
In materials science, this compound has been investigated for its potential use as a surfactant, lubricant, and lubricant additive. fluoromart.com Its thermal stability and ability to reduce friction are highly desirable properties in these contexts. mst.dk The phase behavior of binary systems containing this compound and other perfluorinated alkanes has also been a subject of interest, with studies showing the formation of solid solutions depending on the difference in chain length. kpi.ua
The compound also finds utility in environmental science as a tracer for atmospheric transport and diffusion research. fluoromart.com Its persistence allows it to be tracked over long distances, providing valuable data for climate and pollution models.
Classification of this compound within Per- and Polyfluoroalkyl Substances (PFAS) Research
This compound is classified as a per- and polyfluoroalkyl substance (PFAS), a large family of synthetic organofluorine compounds characterized by the presence of at least one fully fluorinated methyl or methylene (B1212753) carbon atom. mst.dk The Organisation for Economic Co-operation and Development (OECD) includes this compound in its list of PFAS. mst.dk
Structural Context within Perfluorinated Alkanes
Within the vast PFAS family, this compound belongs to the subgroup of perfluoroalkanes. These are alkanes where all hydrogen atoms have been replaced by fluorine atoms, resulting in the general formula C_nF_{2n+2}. researchgate.netresearchgate.net this compound, with its 16-carbon backbone fully saturated with 34 fluorine atoms, is a long-chain perfluoroalkane. nih.govresearchgate.net This structure imparts properties such as high thermal stability, chemical inertness, and both hydrophobicity and lipophobicity. canada.ca The conformational rigidity of the perfluoroalkyl chain, which tends to adopt a helical conformation, is another defining structural feature. kpi.ua
The table below provides a summary of key identifiers for this compound.
| Identifier | Value |
| IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-tetratriacontafluorohexadecane nih.gov |
| CAS Number | 355-49-7 nih.gov |
| Molecular Formula | C16F34 nih.gov |
| Molecular Weight | 838.12 g/mol nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-tetratriacontafluorohexadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16F34/c17-1(18,3(21,22)5(25,26)7(29,30)9(33,34)11(37,38)13(41,42)15(45,46)47)2(19,20)4(23,24)6(27,28)8(31,32)10(35,36)12(39,40)14(43,44)16(48,49)50 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPUCGPFMVEJGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16F34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40188997 | |
| Record name | Perfluorohexadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
838.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355-49-7 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-Tetratriacontafluorohexadecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluorohexadecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluorohexadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluorohexadecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.990 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways Involving Perfluorohexadecane
Advanced Synthetic Approaches to Perfluorohexadecane and Related Perfluorinated Alkanes
Direct Fluorination Techniques and Their Optimization
Direct fluorination involves the reaction of elemental fluorine (F₂) with a hydrocarbon precursor. This method is notoriously challenging due to the high reactivity of fluorine, which leads to highly exothermic reactions that can cause extensive fragmentation of the carbon-carbon bonds, polymer formation, and even combustion if not properly controlled. google.comquora.com Consequently, the direct fluorination of alkanes is often described as a vigorous and drastic process. quora.com
To mitigate these issues and improve the yield of desired perfluorinated products, several optimization techniques have been developed. These strategies focus on managing the reaction's heat and moderating the reactivity of the fluorine. Key optimization approaches include:
Dilution: Using an inert gas, such as nitrogen, to dilute the elemental fluorine, thereby lowering its effective concentration. google.com
Low Temperatures: Conducting the reaction at reduced temperatures to dissipate heat more effectively and slow the reaction rate. google.com
Inert Solvents: Employing inert perfluorinated or chlorofluorinated solvents to act as a heat sink and maintain a dilute concentration of the starting material. google.comresearchgate.net
Hydrogen Fluoride (B91410) (HF) Scavengers: Using agents like sodium fluoride to remove the hydrogen fluoride byproduct, which can interfere with the reaction. google.com
Specialized Methods: The "PERFECT" (perfluorinated ester route for functional chemicals and thermolysis) method represents a refined approach. It involves the direct fluorination of a partially-fluorinated ester in a liquid phase, which enhances solubility and control, followed by thermolysis to yield the final perfluorinated product. researchgate.net
The process can be carried out in either a batch or continuous manner. In a batch process, the reactor is charged with the starting material and an inert liquid medium to create a dilute solution, through which the fluorine gas mixture is bubbled. google.com In a continuous process, the starting material is continuously fed into the reactor as the fluorination proceeds. google.com
Radical-Mediated Synthesis of Perfluorinated Compounds: Pathways to this compound
Radical-mediated reactions offer an alternative pathway to perfluorinated compounds, including this compound. These methods involve the generation of highly reactive perfluoroalkyl radicals, which can then undergo various reactions, such as dimerization, to form the desired long-chain alkanes.
Photolysis, or the use of light to induce chemical reactions, is an effective method for generating perfluoroalkyl radicals from suitable precursors. rsc.org A notable example is the photolysis of perfluoroazooctane (C₈F₁₇N=NC₈F₁₇) using ultraviolet (UV) irradiation. rsc.orgoup.com When a solution of perfluoroazooctane in a solvent like cyclohexane (B81311) or benzene (B151609) is irradiated with a low-pressure mercury lamp, the N=N bond breaks, generating two perfluorooctyl radicals (•C₈F₁₇). rsc.orgoup.com
These highly reactive radicals can then participate in subsequent reactions. While the primary goal of such studies may be the perfluoroalkylation of other substrates (e.g., the formation of perfluorooctylcyclohexane), a portion of the generated perfluorooctyl radicals will inevitably react with each other. rsc.org
The formation of this compound via radical-mediated synthesis is primarily achieved through the dimerization of perfluorooctyl radicals (•C₈F₁₇). This recombination is a common pathway once the radicals are generated. rsc.org
Mechanism: 2 •C₈F₁₇ → C₁₆F₃₄
This dimerization process is observed as a side reaction in the photolytic perfluoroalkylation of cycloalkanes. rsc.org For instance, during the photolysis of perfluoroazooctane in cyclohexane, this compound is formed from the recombination of perfluorooctyl radicals. rsc.org Similarly, in the photolysis of perfluoroazooctane in benzene, dimerization of perfluorooctyl radicals leads to the formation of this compound. oup.com
Another method that can result in dimerization is the Kolbe electrosynthesis. This electrochemical process involves the electrolysis of perfluorocarboxylic acids. While the primary goal might be the synthesis of other molecules like perfluoroalkyl bromides, the Kolbe dimerization product, in this case this compound, can form as a significant admixture. fluorine1.ru Computational studies on the thermal decomposition of per- and polyfluoroalkyl substances (PFAS) also support the thermal recombination of radicals as a mechanism for forming larger intermediates. researchgate.net
Table 1: Product Yields in the Photolysis of Perfluoroazooctane in Cycloalkanes Data sourced from a study on the direct introduction of a perfluorooctyl group into cycloalkanes. rsc.org
| Cycloalkane Solvent | Perfluorooctylcycloalkane Yield | This compound Yield |
|---|---|---|
| Cyclopentane | 78% | Small amount |
| Cyclohexane | 76% | Small amount |
| Cycloheptane | 70% | Small amount |
The efficiency and outcome of photochemical syntheses are highly dependent on the parameters of the light source, specifically its wavelength and intensity. numberanalytics.comperfectlight.com.cn
Wavelength: The choice of wavelength is crucial because photocatalysts and precursors absorb photons differently at various wavelengths, leading to different excited states and, consequently, different reaction pathways or efficiencies. perfectlight.com.cn Selecting the optimal wavelength can enhance product selectivity and minimize side reactions. perfectlight.com.cn For example, the photolysis of perfluoroazooctane to generate perfluorooctyl radicals proceeds effectively upon irradiation at 185 nm. rsc.orgoup.com This specific, high-energy UV wavelength is more effective than others for this particular transformation. Different reactions may utilize a range of wavelengths, from UV (e.g., 365 nm) to visible light (e.g., blue LEDs at ~450 nm), depending on the specific photosensitizer or reactant being used. nih.govhepatochem.comresearchgate.net
Light Intensity: The intensity of the light, or photon flux, also plays a significant role. numberanalytics.comhepatochem.com In some cases, higher light intensity can increase the concentration of molecules in an excited state, potentially enabling new reaction pathways by allowing the absorption of a second photon. perfectlight.com.cn However, for other reactions, an optimal intensity exists, beyond which efficiency may not improve or unwanted side reactions could be promoted. Studies on the perfluoroalkylation of benzene via photolysis found that the reaction proceeded effectively upon 185 nm irradiation through a two-photon absorption process, highlighting the importance of both wavelength and sufficient light intensity. oup.com
Development of Novel Chemical Methodologies for Perfluoroalkylation
Recent research has focused on creating new, more efficient, and greener methods for perfluoroalkylation. researchgate.net These novel methodologies often leverage modern synthesis principles, including organometallic chemistry, photocatalysis, and electrochemistry, to introduce perfluoroalkyl groups into various molecules. researchgate.netdoi.org
Key areas of development include:
Photoredox Catalysis: This approach uses photocatalysts that, when excited by light (often visible light), can initiate single-electron transfer (SET) processes. nih.govbeilstein-journals.org This allows for the generation of perfluoroalkyl radicals from precursors like perfluoroalkyl iodides or carboxylates under mild conditions. nih.govbeilstein-journals.org For example, ligand-to-metal charge transfer (LMCT) excitation of Ag(II) perfluoroalkyl carboxylate complexes using visible light can generate perfluoroalkyl radicals for subsequent reactions. nih.gov
Electrochemical Synthesis: Electrochemical methods, such as the Kolbe electrosynthesis, provide a pathway for generating perfluoroalkyl radicals and their subsequent dimerization under mild conditions without the need for high temperatures or pressures. fluorine1.ru Electrophotocatalysis combines photochemical excitation with electrochemical regeneration of the catalyst, creating a highly efficient catalytic cycle for perfluoroalkylation. nih.gov
Advanced Reagents: The development of new reagents has simplified the introduction of perfluoroalkyl groups. (Perfluoroalkyl)trimethylsilanes, such as Me₃SiCF₃ (Ruppert's reagent), are effective reagents that can introduce perfluoroalkyl groups into a wide variety of substrates in the presence of a fluoride ion initiator. doi.orgrsc.org These methods are often more straightforward than traditional routes. rsc.org
These modern strategies aim to overcome the limitations of older methods, offering greater functional group tolerance, milder reaction conditions, and improved efficiency for the synthesis of complex perfluorinated molecules. researchgate.netacs.org
Sustainable Processes in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of fluorinated compounds, including this compound. biosynth.comenergy.gov Sustainable synthesis focuses on minimizing environmental impact by utilizing renewable resources, improving energy efficiency, and designing processes that reduce or eliminate the generation of hazardous substances. biosynth.comrsc.org
Renewable Feedstocks and Greener Solvents
A key aspect of sustainable synthesis is the use of renewable feedstocks. nih.gov While traditional synthesis of perfluoroalkanes often relies on petroleum-derived hydrocarbons, research is exploring the use of biomass as a starting point for chemical production. nih.govrug.nl For this compound, this could theoretically involve sourcing the C16 carbon backbone from fatty acids derived from vegetable oils or algae. nih.gov These natural sources provide a renewable alternative to fossil fuels. frontiersin.org The conversion of these bio-based materials into the hydrocarbon precursor for fluorination represents a significant step towards a more sustainable production lifecycle.
The choice of solvent is another critical factor in green chemistry. rsc.orgchemrxiv.org Efforts are being made to replace conventional organic solvents, which can be toxic and volatile, with more environmentally benign alternatives. rsc.org For fluorination reactions, the use of supercritical fluids like carbon dioxide (scCO2) or fluorous biphasic systems can facilitate easier separation of products and catalysts, reducing the need for traditional solvent extraction and purification steps that generate waste. acs.org
Energy Efficiency and Process Optimization
Traditional fluorination methods, such as electrochemical fluorination (ECF), are notoriously energy-intensive. Developing more energy-efficient synthetic routes is a primary goal of sustainable process design. rsc.orgrsc.org This can be achieved through several strategies:
Catalytic Routes: The use of catalysts can lower the activation energy of the fluorination reaction, allowing it to proceed under milder conditions of temperature and pressure, thus saving energy. savemyexams.comornl.govmt.com
Photocatalysis: Utilizing light to drive chemical reactions offers a potentially sustainable energy source. rsc.orgresearchgate.net Photocatalytic C-H activation and fluorination of alkanes could provide a more energy-efficient pathway to this compound compared to high-temperature methods. rsc.org
Process Intensification: Techniques like flow chemistry can offer better control over reaction parameters, leading to higher yields, improved safety, and reduced energy consumption. mt.com
Waste Reduction and Atom Economy
Sustainable synthesis aims to maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. researchgate.net Traditional methods can generate significant waste, including by-products from side reactions and spent reagents. Catalytic processes, particularly those with high selectivity, can minimize the formation of unwanted by-products. researchgate.net Furthermore, the development of recyclable catalysts helps to reduce waste generated from the process itself. rsc.org
Catalytic Aspects in this compound Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased reaction rates, improved selectivity, and milder reaction conditions. libretexts.orgchemistrystudent.com For the synthesis of this compound, both homogeneous and heterogeneous catalytic systems are being explored to overcome the challenges associated with the high strength of C-H bonds in the parent hydrocarbon and the reactive nature of fluorinating agents.
Homogeneous Catalysis
In homogeneous catalysis, the catalyst is in the same phase as the reactants, which allows for high activity and selectivity due to excellent contact between the catalyst and substrate. libretexts.orgchemistrystudent.commdpi.com
Transition Metal Complexes: Complexes of metals like palladium, nickel, and copper have been investigated for C-H activation and functionalization. rsc.org For the synthesis of perfluoroalkanes, soluble transition metal complexes can facilitate the fluorination of long-chain alkanes. rsc.org For instance, complexes of bis[(perfluoroalkyl)sulfonyl]imides have shown utility as Lewis acid catalysts in various organic syntheses and could be applied to activate substrates for fluorination. researchgate.net
Photoredox Catalysis: This approach uses light-absorbing catalysts, often iridium or ruthenium complexes, or organic dyes, to initiate radical reactions under mild conditions. rsc.orgacs.org The photocatalyst can facilitate the generation of alkyl radicals from the C16 alkane chain, which can then be trapped by a fluorine source. rsc.org This method has been demonstrated for the C-H fluorination of some alkanes. rsc.org
Heterogeneous Catalysis
Heterogeneous catalysts exist in a different phase from the reactants, which offers significant advantages in terms of catalyst separation, recovery, and recyclability, contributing to a more sustainable and cost-effective process. rsc.orglibretexts.org
Supported Metal Catalysts: Transition metals can be supported on solid materials like silica (B1680970), alumina, or carbon. kit.edu For fluorination, catalysts such as palladium on molybdenum disulfide (MoS2) or palladium on carbon have been studied for direct arylation, a related C-H functionalization reaction. rsc.org Similar systems could be adapted for the fluorination of hexadecane (B31444).
Metal-Organic Frameworks (MOFs): MOFs are highly porous materials that can be designed as catalyst supports. nih.gov Perfluoroalkane-functionalized MOFs have been used to encapsulate palladium nanoparticles, creating a stable and reusable catalyst for C-H activation reactions in water. rsc.org Such a system could potentially be applied to the synthesis of this compound, offering a greener reaction medium.
Solid Acid Catalysts: Materials like perfluorinated resin sulfonic acids (such as Nafion-H) act as solid superacids and have been used to catalyze various reactions, including alkylation. acs.org These could potentially be employed in steps leading to the formation of the this compound backbone or in subsequent functionalization.
Biocatalysis
An emerging and highly sustainable approach is biocatalysis, which uses enzymes to perform chemical transformations. chemrxiv.orgnumberanalytics.comnih.gov While still in early stages for C-F bond formation, research into "fluorinase" enzymes demonstrates the potential for enzymatic fluorination. numberanalytics.comacsgcipr.org Directed evolution of enzymes is being used to create biocatalysts for the enantioselective fluorination of C(sp3)-H bonds. chemrxiv.orgnih.gov Although the application to a long-chain alkane like hexadecane to produce this compound is a significant challenge due to substrate scope and the need for multiple fluorination steps, biocatalysis represents a long-term goal for the sustainable synthesis of fluorinated compounds. acsgcipr.orgnih.gov
Theoretical and Computational Investigations of Perfluorohexadecane Systems
Molecular Dynamics Simulations and Interfacial Phenomena
Molecular dynamics (MD) simulations have proven to be a powerful tool for exploring the behavior of perfluoroalkanes, including perfluorohexadecane, particularly at interfaces. osti.gov These simulations model the interactions between atoms and molecules over time, allowing for the examination of dynamic processes and equilibrium properties. mdpi.com
Modeling Liquid-Vapor Interfaces of Perfluoroalkanes
Researchers have employed MD simulations with various force fields to model the liquid-vapor interface of perfluoroalkanes. acs.orgmit.edu These models are crucial for predicting and understanding interfacial properties like surface tension. Studies have utilized both all-atom and united-atom force fields to simulate these systems. acs.orgresearchgate.net For instance, the OPLS all-atom force field and a force field developed by Borodin et al. have been used to study the equilibrium liquid-vapor interface properties of perfluoroalkanes. acs.org While both force fields can predict liquid densities that align well with experimental data for shorter chains, they can differ in their prediction of surface tension, especially for longer chains. acs.org The development of new force fields, such as a united-atom Lennard-Jones forcefield, has shown improved accuracy in predicting both bulk and interfacial properties of liquid perfluoroalkanes. mit.edu
Understanding Interfacial Structures at the Molecular Level
MD simulations provide a detailed picture of the molecular arrangement at the liquid-vapor interface. For perfluoroalkanes, simulations have revealed a tendency for the molecular chains to orient themselves preferentially at the interface. researchgate.netresearchgate.net Studies on various perfluoroalkanes have shown that the chain segments often align perpendicular to the surface, with the terminal -CF3 groups populating the outermost layer of the interface. acs.orgresearchgate.net This orientation is influenced by factors such as chain length and temperature. acs.org At lower temperatures, close to the melting point, some perfluoroalkanes can form a highly structured, freezing-like layer at the liquid-vapor interface. researchgate.net This structured layer tends to melt and disappear as the temperature increases. researchgate.net
Interpretation of Experimental Observations via Simulation
Computational simulations are instrumental in explaining experimental findings that are otherwise difficult to rationalize. For example, simulations have been used to understand the significant difference in surface tension values observed between perfluoroalkanes and their hydrocarbon counterparts. mit.edu While simulations have sometimes overestimated surface tension values, the development of more refined force fields and the inclusion of factors like three-body interactions have led to better agreement with experimental data. mit.edu Furthermore, MD simulations have been used to investigate the formation of interlocking nanostructures at heterogeneous interfaces, providing a mechanism for interfacial bonding. mdpi.com
Application of Perturbation Theory to Interfacial Properties
Perturbation theory has been applied in conjunction with MD simulations to refine the prediction of interfacial properties, most notably surface tension. mit.edu This theoretical approach can be used to estimate contributions that are not explicitly accounted for in standard force fields, such as three-body interactions. mit.eduaip.org By treating the results of MD simulations as a reference system, perturbation theory can be used to calculate the effect of these additional interactions. mit.edu This combined approach has been shown to significantly improve the accuracy of predicted surface tension values for both linear alkanes and perfluoroalkanes, bringing them into closer agreement with experimental measurements. mit.edu
Three-Body Interaction Contributions in Interfacial Systems
While most molecular models rely on pairwise additive potentials (two-body interactions), it has been recognized that three-body and many-body interactions can be significant, particularly in dense and inhomogeneous systems like liquid-vapor interfaces. aip.orgresearchgate.net For real fluids, two-body potentials alone are often insufficient for the adequate prediction of properties. aip.org The inclusion of three-body effects, often approximated by terms like the Axilrod-Teller-Muto potential for atomic systems, can be crucial for accurate modeling. aip.org In the context of perfluoroalkanes, applying perturbation theory to account for three-body contributions has been shown to be a non-negligible factor that can substantially lower the predicted surface tension, correcting the overestimation often seen in simulations that only consider two-body potentials. mit.edu
Ab Initio Molecular Orbital Theory and Quantum Chemistry Applications
Ab initio molecular orbital theory, a "first-principles" computational method, provides highly accurate information about the electronic structure, geometry, and energetics of molecules without reliance on empirical parameters. scribd.comdtic.mil These methods are based on the fundamental laws of quantum mechanics. dtic.mil
For perfluoroalkanes, ab initio quantum chemistry has been instrumental in developing accurate force fields for use in larger-scale MD simulations. acs.orgacs.org These studies often focus on shorter-chain perfluoroalkanes like perfluorobutane, perfluoropentane, and perfluorohexane (B1679568) to investigate conformational energetics. acs.orgscribd.com Key findings from these quantum chemistry studies include:
The relative energies of different conformers (e.g., anti, gauche, ortho) can be determined with high accuracy. acs.orgacs.org
For perfluoroalkanes from C4 to C6, the relative energies of gauche and ortho conformers compared to the anti conformer were found to be independent of molecular weight. acs.orgscribd.com
In contrast, the energy barriers for transitions between these conformers were observed to increase with increasing molecular weight. acs.orgscribd.com
Analysis of model compounds for fluorinated polymers has revealed split trans and gauche minima in their potential energy surfaces, a feature that influences their conformational behavior. utah.edu
The data and parameters derived from these quantum chemical calculations, such as torsional parameters, are then used to build force fields that can be applied to simulate much larger systems, including this compound and even poly(tetrafluoroethylene) (PTFE). acs.orgacs.org The transferability of these force fields, validated by comparing simulation results for properties like density and enthalpy of vaporization with experimental data, demonstrates the power of this hierarchical modeling approach. acs.orgresearchgate.net
Exploration of Torsional Motion Potential Energy Surfaces
The exploration of potential energy surfaces (PES) is crucial for understanding the flexibility and conformational dynamics of molecules. um.esqcware.com For perfluoroalkanes, these surfaces are mapped by calculating the energy associated with the rotation (torsion) around the carbon-carbon single bonds. qcware.com Ab initio molecular orbital theory calculations for model compounds like perfluorobutane show a complex PES with multiple energy minima and transition states. researchgate.net
The torsional energy profile for the central C-C bond in perfluorobutane reveals the presence of gauche (g) and ortho (o) minima, in addition to anti (a) minima that are slightly offset from the 180° planar position. researchgate.net These computational scans of the PES help in quantifying the energy barriers between different stable conformations, providing insight into the dynamics of torsional motion. qcware.comunige.ch Such analyses are fundamental for developing accurate force fields used in molecular simulations. researchgate.net
Modeling Helix Reversal Defects in Perfluorinated Polymer Systems
This compound has served as a crucial model compound for developing force fields to simulate complex perfluorinated polymer systems like polytetrafluoroethylene (PTFE). kpi.uaresearchgate.net A force field designed to model fluoropolymers and their oligomers was derived from semiempirical molecular orbital calculations (MOPAC PM3) performed on this compound. kpi.ua A key application of such force fields is the study of thermally generated conformational defects known as helix reversals. researchgate.netkpi.ua
A helix reversal is a defect where the helical "handedness" (e.g., from left-handed to right-handed) of the polymer chain inverts. kpi.ua These defects disrupt the regular crystalline packing and are important for understanding the thermal behavior of materials like PTFE. researchgate.netpsu.edu Modeling studies have calculated the energy penalties associated with these defects, both in isolated chains and within a crystalline environment, providing insight into their formation and migration. kpi.ua For example, a defect consisting of three dihedrals of reversed hand can be built into a model to study its energetic impact. kpi.ua
Structural and Electronic Characterization of Perfluorinated Polymer Models
Computational methods, particularly density functional theory (DFT), are employed to investigate the structural and electronic properties of perfluorinated systems. seejph.comkeio.ac.jpmdpi.com These studies provide detailed information about charge distribution, electronic band structure, and molecular orbitals. researchgate.netseejph.com
In perfluorinated chains, a significant charge transfer from carbon to the highly electronegative fluorine atoms is observed, which confirms the strong polar nature of the C-F bond. researchgate.net Analysis of the electronic band structure for polymers like PTFE shows a large band gap, consistent with their properties as excellent electrical insulators. researchgate.net The characterization extends to the valence and conduction states, revealing both intra-chain and inter-chain contributions to the charge distribution, which offers deeper insights into the electronic properties of these materials. mdpi.comresearchgate.net
Thermochemical Calculations and Molecular Descriptors
Thermochemical properties, such as the enthalpy of formation and combustion, are fundamental characteristics of a chemical compound. For this compound, these values can be determined through computational methods, providing data that may be difficult to obtain experimentally.
Group-Additivity Methods for Enthalpy Determination
Group-additivity methods, notably the Benson group increment theory, are powerful tools for estimating the heat of formation (ΔH°f) of organic compounds. nsf.gov This approach operates on the principle that the thermochemical properties of a molecule can be approximated by summing the contributions of its constituent functional groups. northwestern.edumdpi.com The molecule is dissected into defined atomic groups, and each group is assigned an empirically derived incremental value based on a large set of experimental data. researchgate.net
This method has been extended to include a wide variety of compounds, including halogenated systems like perfluoroalkanes. nsf.gov The process involves breaking down the molecule into its atoms and characterizing them by their immediate neighbors to calculate group contributions. mdpi.com These methods are valued for their speed and accuracy in predicting thermochemical data from molecular structure alone. researchgate.netresearchgate.net
Prediction of Standard Heat of Combustion and Formation
Computational algorithms based on group-additivity methods allow for the calculation of the standard heat of combustion (ΔH°c) and, subsequently, the standard heat of formation (ΔH°f) for organic molecules under standard conditions. mdpi.comresearchgate.net The heat of formation is derived from the calculated heat of combustion by subtracting the standard enthalpies of combustion for the constituent elements (e.g., carbon and fluorine). mdpi.comnist.govlibretexts.org
A computer algorithm utilizing a group-additivity method predicted the standard heat of formation for this compound to be -7238.2 kJ/mol. researchgate.net Another study using a similar method reported the experimental enthalpy value for this compound as -7251 kJ/mol. mdpi.com These calculations provide essential thermodynamic data for this compound.
The table below summarizes the calculated thermochemical data for this compound.
| Property | Value | Source |
| Calculated Heat of Formation (ΔH°f) | -7238.2 kJ/mol | researchgate.net |
| Experimental Heat of Combustion (ΔH°c) | -7251 kJ/mol | mdpi.com |
Advanced Computational Approaches in Materials Science and Engineering
The study of materials like this compound is increasingly reliant on advanced computational methods that provide insights unattainable through experimental means alone. mit.edu These techniques, rooted in quantum mechanics and classical mechanics, allow for the prediction and analysis of material properties from the atomic level upwards. freescience.infouel.ac.uk As computational power has grown, so has the complexity and predictive accuracy of these models, enabling researchers to simulate material behavior under various conditions and to design new materials with tailored functionalities. mit.edufreescience.info This section explores two pivotal areas of computational advancement: atomic-level simulations for predicting material behavior and the integration of machine learning for accelerating materials discovery.
Atomic-level simulations, particularly molecular dynamics (MD), are powerful computational tools for exploring the behavior of materials by modeling the interactions of individual atoms and molecules over time. freescience.infomdpi.com These simulations utilize force fields—sets of parameters and equations that describe the potential energy of a system of particles—to calculate the forces and subsequent movements of each atom. mdpi.comnih.gov For complex molecules like this compound (C16F34), developing accurate force fields is a critical first step.
Researchers have employed semi-empirical molecular orbital calculations, such as MOPAC with the AM1 and PM3 Hamiltonians, to model this compound. rushim.ruresearchgate.net These studies generated conformational energy profiles that were then used to refine the parameters of molecular mechanics energy expressions. researchgate.net A key finding from these calculations was that to accurately reproduce the helical, minimum-energy backbone conformation characteristic of perfluoroalkanes, specific torsional energy terms had to be excluded from the force field. rushim.ru This highlights the necessity of tailoring simulation parameters to the unique chemical nature of fluoropolymers.
Further investigations have focused on developing and validating new force fields specifically for perfluoroalkanes to improve the accuracy of simulated properties. One such study developed a new united-atom Lennard-Jones force field that yielded significantly better predictions of bulk and interfacial properties, including liquid density and surface tension, compared to previous models. mit.edu Ab initio molecular orbital theory has also been used to calculate the potential energy surface for torsion around the carbon-carbon bonds in smaller perfluoroalkanes like n-perfluorobutane, providing fundamental data for building more robust models for longer chains like this compound. mit.edu
These simulation techniques allow for the calculation of various molecular and bulk properties. For instance, group-additivity methods, which break down molecules into constituent atom groups, have been used to calculate thermodynamic properties. nih.gov The experimental heat of combustion for this compound is -7251 kJ/mol, which shows close agreement with a calculated value of -7232.48 kJ/mol obtained via a group-additivity computer algorithm. nih.govsemanticscholar.org
The table below summarizes some computational methods and the properties of this compound they are used to investigate.
| Computational Method | Investigated Property/Focus | Model Molecule/System | Key Finding/Application |
|---|---|---|---|
| Semi-empirical MO (MOPAC, AM1) | Torsional energy profile | This compound (PFHD) | Exclusion of a torsional term was necessary to obtain the correct helical backbone conformation. rushim.ru |
| Semi-empirical MO (MOPAC, PM3) | Conformational energy profile | This compound | Used to derive valence parameters for a molecular mechanics (MM) energy expression. researchgate.net |
| Molecular Dynamics (MD) with custom Lennard-Jones force field | Bulk and liquid-vapor interfacial properties | Linear perfluoroalkanes | New force field significantly improved prediction of bulk density and surface tension. mit.edu |
| Group-Additivity Algorithm | Heat of combustion & formation | This compound and other organic molecules | Achieved high correlation (R² > 0.99) between calculated and experimental thermodynamic data. nih.govnih.govsemanticscholar.org |
| Ab initio Molecular Orbital Theory | Potential energy surface for torsion | n-Perfluorobutane | Provided fundamental data for understanding conformational minima in perfluoroalkane chains. mit.edu |
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing materials science, offering a new paradigm for the discovery and design of novel materials. arxiv.orgfrontiersin.org ML models can analyze vast datasets generated from both experiments and computational simulations to identify complex patterns, predict material properties, and accelerate the design-synthesis-testing cycle. osti.govcecam.org This approach is particularly valuable for exploring the vast chemical space of materials like fluorocarbons.
In the context of this compound and related fluorinated materials, ML can be integrated with atomic-level simulations in several ways:
Accelerating Property Prediction: Data from computationally expensive quantum mechanical or MD simulations (as described in 3.4.1) can be used to train ML models. osti.gov Once trained, these models can predict the properties of new, un-synthesized fluorocarbon candidates almost instantaneously, bypassing the need for time-consuming simulations for every new structure. arxiv.org
Inverse Design: Generative ML models, such as variational autoencoders (VAEs) or generative adversarial networks (GANs), can be used for "inverse design". arxiv.orgcecam.org Instead of predicting the properties of a given molecule, these models can generate new molecular structures that are predicted to have a desired set of properties (e.g., a specific melting point, viscosity, or surface energy). nips.cc For perfluorinated systems, this could lead to the design of novel lubricants, coatings, or dielectric fluids.
Force Field Development: ML can aid in the development of more accurate and efficient force fields for molecular simulations. By learning from high-fidelity quantum mechanics data, ML potentials can offer a level of accuracy close to first-principles methods but at a fraction of the computational cost, enabling larger and longer simulations. osti.gov
The synergy between AI, automated experimentation, and computational modeling is transforming materials discovery from a trial-and-error process to a data-driven science. arxiv.org While specific published applications of ML focusing solely on this compound are not yet widespread, the methodologies are well-established and poised to accelerate the discovery of next-generation fluorinated materials. frontiersin.orgosti.gov
The table below outlines potential applications of machine learning in the design and discovery of fluorinated materials like this compound.
| Machine Learning Application | Objective | Input Data Source | Potential Outcome for Fluorinated Materials |
|---|---|---|---|
| Property Prediction (e.g., Regression Models) | Predict properties like boiling point, viscosity, thermal conductivity. | Experimental data; results from MD or DFT simulations. | Rapid screening of new perfluoroalkane structures for specific applications without synthesis or simulation. arxiv.orgosti.gov |
| Generative Models (e.g., VAEs, GANs) | Design new molecules with desired target properties. | Large databases of existing chemical structures and their properties. | Discovery of novel fluorocarbons with optimized performance as lubricants, surfactants, or insulators. arxiv.orgcecam.org |
| ML-based Force Fields | Create highly accurate potentials for MD simulations at low computational cost. | High-throughput DFT calculations. | Enables larger-scale and longer-timescale simulations of fluoropolymer systems to study complex phenomena. osti.gov |
| Classification Models | Classify materials based on expected performance (e.g., high-performance vs. low-performance lubricant). | Molecular descriptors and experimental performance data. | Efficiently categorizing and prioritizing candidate molecules for further investigation. frontiersin.org |
Biomedical Research Applications of Perfluorohexadecane and Perfluorocarbon Emulsions
Perfluorocarbon-Based Emulsions as Advanced Drug Delivery Systems
Perfluorocarbons (PFCs), such as perfluorohexadecane, are chemically and biologically inert molecules that have garnered significant interest in biomedical research. nih.govthno.org When formulated into kinetically stable nanoemulsions (NEs), typically with droplet diameters under 500 nm, they serve as versatile platforms for advanced drug delivery. nih.govresearchgate.netnih.gov These PFC NEs can be engineered to carry a wide range of therapeutics, from small molecules to large biologics. nih.govresearchgate.net Their utility stems from their core-shell structure, where the perfluorocarbon core is encapsulated by a stabilizing surfactant layer, all dispersed within an aqueous continuous phase. nih.govresearchgate.net
Design Principles for Perfluorocarbon Nanoemulsions (PFC NEs)
The successful design of a PFC nanoemulsion for drug delivery hinges on the careful selection of its core components: the perfluorocarbon, the surfactant, and the aqueous phase. nih.govresearchgate.net The choice of these materials dictates the ultimate size, stability, surface chemistry, and payload capacity of the nanoemulsion. nih.gov
The basic structure of a drug delivery PFC NE is a biphasic system, where the PFC constitutes the dispersed "fluorous" phase and water serves as the continuous phase, with a surfactant layer stabilizing the interface. nih.gov Variations on this design exist, such as triphasic NEs, which incorporate a hydrocarbon oil as a second dispersed phase alongside the PFC. nih.govresearchgate.net This additional oil phase can enhance the loading capacity for lipophilic drugs. nih.govthno.org Another sophisticated design is the water-in-perfluorocarbon-in-water (W1/PFC/W2) double nanoemulsion, which allows for the encapsulation of hydrophilic agents. nih.govthno.org
Development and Manufacturing Methodologies for PFC NEs
The fabrication of PFC nanoemulsions typically involves high-energy methods designed to break down a coarse emulsion of PFC and water into nanosized droplets. nih.govnih.gov Common techniques include high-pressure homogenization, sonication, and microfluidization. nih.govthno.org The manufacturing process is often a two-step procedure: first, the formation of a coarse pre-emulsion via simple mixing or shearing, followed by a second step of high-energy processing to achieve the desired droplet size reduction. nih.govnih.gov
High-Pressure Homogenization Techniques
High-pressure homogenization (HPH) is a widely used, scalable technique for producing fine-scale emulsions. ijeab.compion-inc.commdpi.com The process involves forcing a coarse pre-emulsion through a narrow valve or channel at very high pressures (e.g., up to 14,000 psi or higher). google.comresearchgate.net The intense shear, turbulence, and cavitation forces generated within the disruption unit effectively break down large droplets into smaller, more uniform ones. researchgate.netpion-inc.com
This method is highly effective for achieving small droplet sizes (often below 200 nm) and a narrow size distribution, which are critical for clinical applications. nih.govpion-inc.com The first FDA-approved PFC emulsion, Fluosol-DA®, was manufactured using a high-pressure homogenization technique. nih.gov The final droplet size is influenced by parameters such as the homogenization pressure and the number of passes through the homogenizer. google.compion-inc.com Generally, increasing the pressure and the number of cycles leads to a reduction in droplet diameter, though there is a point of diminishing returns. researchgate.net
| Manufacturing Technique | Principle of Operation | Key Process Parameters | Typical Droplet Size |
|---|---|---|---|
| High-Pressure Homogenization (HPH) | A coarse emulsion is forced through a narrow gap at high pressure, causing droplet disruption via shear, cavitation, and turbulence. researchgate.netpion-inc.com | Homogenization pressure, number of passes, valve/channel geometry. google.comresearchgate.net | 100-200 nm. nih.gov |
| Sonication (Ultrasonication) | High-intensity sound waves create acoustic cavitation (formation and collapse of microbubbles), generating localized shear forces that break up droplets. researchgate.netbohrium.com | Sonication intensity (amplitude), duration, temperature, PFC concentration. researchgate.net | ~200-400 nm. researchgate.net |
| Microfluidics | Precise control of fluid streams in micro-scale channels allows for the controlled formation of individual droplets, often one at a time. researchgate.netnih.gov | Flow rates of dispersed and continuous phases, channel geometry, surfactant concentration. nih.govxjtu.edu.cn | Highly monodisperse, tunable size. researchgate.netxjtu.edu.cn |
Two-Step Emulsification Strategies
Many manufacturing processes for PFC nanoemulsions, including HPH and sonication, employ a two-step strategy. nih.govnih.gov
This two-step approach is particularly relevant for creating complex structures like W1/PFC/W2 double emulsions. nih.govthno.org In this case, a primary water-in-PFC (W1/PFC) emulsion is first created and then dispersed into a second aqueous phase containing another surfactant, followed by sonication to form the final double emulsion structure. nih.govthno.org
Sonication-Assisted Emulsion Formation
Sonication, or ultrasonication, is another high-energy method used to produce nanoemulsions. nih.gov It utilizes high-intensity ultrasonic waves to induce acoustic cavitation within the liquid. researchgate.netbohrium.com The rapid formation and violent collapse of microscopic bubbles generate intense, localized shear forces that effectively disrupt larger droplets into smaller ones. researchgate.net
The final characteristics of the nanoemulsion are highly dependent on the sonication parameters, which must be carefully controlled for reproducible manufacturing. researchgate.net Key parameters include:
This method is widely used in laboratory settings for its convenience and effectiveness in producing small batches of nanoemulsions. nih.govgoogle.com
Microfluidic Technologies for Controlled Emulsion Fabrication
Microfluidic technology offers a distinct alternative to bulk emulsification methods like HPH and sonication. researchgate.netxjtu.edu.cn By manipulating fluid flows within precisely fabricated micro-scale channels, microfluidic devices can produce droplets with exceptional control over size, uniformity, and internal structure. nih.govacs.orgharvard.edu This technique allows for the generation of highly monodisperse emulsions (low polydispersity) in a reproducible manner. nih.govxjtu.edu.cn
Encapsulation Strategies for Therapeutic Payloads (Small Molecules, Biologics)
Perfluorocarbon (PFC) nanoemulsions serve as a versatile platform for the delivery of a wide range of therapeutic agents, including both small molecules and larger biologics. nih.govthno.org These nanoemulsions are typically composed of a PFC core, a surrounding surfactant layer, and an aqueous continuous phase. nih.gov The unique physicochemical properties of PFCs, particularly their hydrophobic and lipophobic nature, allow for the encapsulation of therapeutic payloads through various strategies. mdpi.com
For hydrophobic small molecules, a common approach involves their dissolution within the surfactant layer or at the interface between the PFC core and the surfactant. nih.gov This method leverages the amphiphilic nature of the surfactant molecules to create a stable formulation. Another strategy for both hydrophobic and some hydrophilic drugs is the formation of double emulsions, such as water-in-PFC-in-water (W1/PFC/W2) emulsions. nih.gov In this configuration, an aqueous drug solution is first emulsified within the PFC, and this primary emulsion is then dispersed in an external aqueous phase. nih.gov This technique is particularly useful for encapsulating water-soluble drugs and protecting them from degradation in the external environment. nih.govnih.gov
The encapsulation of biologics, such as proteins, peptides, enzymes, and nucleic acids like small interfering RNAs (siRNAs) and oligonucleotides, has also been successfully demonstrated with PFC nanoemulsions. nih.govthno.org Due to the inert nature of the PFC core, these larger and often sensitive molecules can be encapsulated while preserving their biological activity. thno.org Strategies for encapsulating biologics often involve their incorporation into the aqueous phase of a double emulsion or their conjugation to the surfactant layer. nih.gov
The versatility of PFC nanoemulsions allows for the delivery of a diverse array of therapeutic payloads, as highlighted in the following table. thno.org
| Therapeutic Payload | Indication | Type of PFC Used |
| Small Molecules | ||
| Rapamycin | Muscular dystrophy | PFOB |
| Celecoxib | Neuro-inflammation | PFCE |
| Osimertinib | Non-small cell lung cancer | PFCE |
| Paclitaxel | Ovarian cancer | PFP |
| Doxorubicin | Breast Cancer | PFOB |
| Biologics | ||
| siRNA | Gene silencing | Not specified |
| Proteins/Peptides | Various | Not specified |
| Oligonucleotides | Gene therapy | Not specified |
This table is a representative summary of therapeutic payloads delivered via PFC nanoemulsions. thno.org
Mechanisms of Drug Release and Delivery in PFC NEs
The release of therapeutic agents from perfluorocarbon nanoemulsions (PFC NEs) can be achieved through several mechanisms, ranging from passive diffusion to externally triggered release, allowing for controlled and targeted drug delivery.
Contact-Facilitated Drug Delivery
Contact-facilitated drug delivery is a mechanism that enables the direct transfer of a therapeutic payload from the PFC nanoemulsion to the cytoplasm of a target cell, bypassing the endosomal pathway. nih.gov This process is dependent on the lipid mixing between the surfactant monolayer of the nanoemulsion and the cell's bilayer membrane, leading to the formation of a hemifusion complex. nih.gov This direct cytoplasmic delivery is particularly advantageous for drugs that are susceptible to degradation in the acidic environment of endosomes or for those that need to reach intracellular targets quickly. nih.gov Lipophilic drugs incorporated within the nanoemulsion can be efficiently delivered to target cells through this mechanism. nih.gov
Acoustically Triggered Release Mechanisms and Phase Transitions
Acoustically triggered release offers a non-invasive method for achieving spatiotemporal control over drug delivery. thno.org This technique utilizes ultrasound to induce a phase transition in the PFC core of the nanoemulsion. nih.govnih.gov PFCs with low boiling points, such as perfluoropentane or perfluorohexane (B1679568), are often used for this purpose. nih.govnih.gov When exposed to ultrasound waves of sufficient acoustic amplitude, the liquid PFC undergoes a process called acoustic droplet vaporization (ADV), where it vaporizes into a gas bubble. nih.govnih.gov This rapid expansion of the PFC core disrupts the nanoemulsion structure, leading to the release of the encapsulated therapeutic payload. nih.govnih.gov
This phase transition from liquid to gas can be influenced by several factors, including the ultrasound frequency, acoustic intensity, temperature, droplet size, and the specific perfluorocarbon species used. nih.govnih.gov Lower ultrasound frequencies have been shown to be more effective at inducing bubble formation and collapse. nih.gov The intensity required for this phase transition also depends on the PFC's boiling point, with lower boiling point PFCs requiring less energy for vaporization. frontiersin.org The resulting microbubbles can also enhance the permeability of surrounding tissues, further facilitating drug delivery to the target site. nih.gov
Perfluorocarbon Applications in Oxygenation and Pulmonary Function Research
The high gas-dissolving capacity of perfluorocarbons makes them valuable tools in research related to oxygenation and pulmonary function. thermal-engineering.orgwikipedia.org One of the most explored applications is in liquid ventilation, a technique where the lungs are filled with an oxygenated PFC liquid instead of air. wikipedia.orgnih.gov This approach can improve gas exchange and lung mechanics, particularly in cases of acute respiratory distress syndrome (ARDS), by eliminating the air-liquid interface and reducing surface tension in the alveoli. nih.govnih.gov
Perfluorocarbon-associated gas exchange is another technique that has been investigated. nih.gov In this method, a volume of PFC equivalent to the functional residual capacity is instilled into the lungs and remains in situ while conventional gas ventilation continues. nih.gov The PFC within the lungs is continuously oxygenated and participates directly in gas exchange. nih.gov
Furthermore, the delivery of perfluorocarbons as an aerosol has been shown to improve oxygenation and pulmonary mechanics in animal models of lung injury. nih.gov Inhalation of a PFC aerosol can lead to significant improvements in gas exchange and static compliance. nih.gov PFC emulsions have also been studied as oxygen therapeutics, acting as "blood substitutes" by carrying oxygen through the bloodstream and releasing it in tissues with low oxygen levels. wikipedia.org
Role of Perfluorocarbons in Surgical and Ophthalmic Tools
Perfluorocarbon liquids (PFCLs) are widely used as intraoperative tools in vitreoretinal surgery due to their unique physical properties. nih.gov These properties include high specific gravity, low surface tension, and immiscibility with water. nih.govasrs.org These characteristics make them ideal for stabilizing the retina during complex procedures such as the repair of retinal detachments, particularly those associated with giant retinal tears or proliferative vitreoretinopathy. nih.govnih.govretina-specialist.com
The use of PFCLs has significantly improved the success rates for the surgical treatment of complex retinal detachments. asrs.org
Formulation of Cell Culture Media Supplements with Perfluorochemicals
The high oxygen-dissolving capacity of perfluorochemicals (PFCs) has led to their use as supplements in cell culture media to enhance oxygen supply to cells. nih.govresearchgate.net Inadequate oxygenation can be a limiting factor in high-density cell cultures and for cells with high metabolic demands, such as primary islets of Langerhans. frontiersin.org The addition of PFCs to the culture medium can create a secondary phase that acts as an oxygen reservoir, improving cell viability, proliferation, and function. researchgate.netfrontiersin.org
Studies have shown that supplementing cell culture media with perfluorodecalin can significantly increase the biomass of yeast and plant cells. researchgate.net The use of PFCs can be particularly beneficial for delicate cells that are sensitive to the shear stress of conventional aeration methods. researchgate.net Emulsified PFCs have also been investigated for their ability to improve oxygen transport in microbial cultures. nih.gov By providing a more stable and efficient oxygen supply, PFCs can help to overcome the limitations of oxygen diffusion in static cultures and support the growth of three-dimensional cell aggregates. frontiersin.org
Integration of this compound in Biocompatible Materials Development
This compound, a perfluorocarbon (PFC), possesses a unique combination of properties stemming from the strength of the carbon-fluorine bond and the high electronegativity of fluorine. These characteristics, including chemical inertness, thermal stability, low surface tension, and high gas-dissolving capacity, make it a compound of interest in the development of advanced biocompatible materials. Its integration into biomedical applications is primarily through its use in emulsions and as a component in fluorinated polymers, which are explored for surface modifications, tissue regeneration scaffolds, and sophisticated drug delivery systems.
Surface Coating Technologies for Biomedical Devices
The surfaces of biomedical devices are critical interfaces with biological systems. Unmodified surfaces can lead to adverse events such as thrombosis, infection, and biofouling. Fluorinated polymers and coatings containing perfluorocarbons are utilized to create surfaces that are biocompatible, have low friction, and resist the adhesion of proteins and bacteria. advancedsciencenews.comnih.gov
Perfluorocarbons contribute to the creation of superhydrophobic surfaces, which can prevent the binding of proteins, cells, and bacteria by maintaining a stable air layer at the material's surface. nih.gov Coatings derived from or incorporating fluorinated compounds exhibit exceptional chemical resistance and thermal stability, making them suitable for devices that undergo harsh sterilization processes. dainsta.comnih.gov While much of the research focuses on polymers like Polytetrafluoroethylene (PTFE), the principles of utilizing fluorinated chains for surface modification are applicable. dainsta.comsurfacesolutionsgroup.commedicaldesignandoutsourcing.com The hydrophobic nature of fluorinated alkyl chains helps to ward off disruption from lipids or proteins. nih.gov These coatings can be applied to a variety of medical devices, including guidewires, catheters, stents, and medical implants, to improve their performance and safety. dainsta.comsurfacesolutionsgroup.commedicaldesignandoutsourcing.com
Research into multifunctional coatings aims to combine properties like biocompatibility, reduced infection rates, and improved mechanical characteristics. researchgate.net Materials for these coatings can range from polymers to ceramics and composites, applied through various deposition techniques. researchgate.net The goal is to enhance the performance and longevity of biomedical implants and instruments. researchgate.net
Table 1: Properties and Applications of Fluorinated Coatings in Biomedical Devices
| Property | Benefit for Biomedical Device | Example Application | Citation |
|---|---|---|---|
| Low Coefficient of Friction | Reduces wear and tear; minimizes tissue damage during insertion/operation. | Catheters, Guidewires | dainsta.com |
| Chemical Inertness/Resistance | Ensures stability in harsh chemical environments; prevents material degradation. | Medical implants, Surgical instruments | dainsta.comnih.gov |
| Biocompatibility | Minimizes adverse reactions with human tissue and bodily fluids. | Implantable devices (e.g., Stents) | dainsta.com |
| Hydrophobicity/Anti-fouling | Resists adhesion of proteins, lipids, and bacteria, reducing infection risk. | Catheters, Heart valves, Pacemakers | advancedsciencenews.comnih.govnih.gov |
| Thermal Stability | Maintains integrity during sterilization and high-temperature procedures. | Diagnostic equipment, Reusable instruments | dainsta.comnih.gov |
Tissue Engineering and Wound Dressing Material Development
In tissue engineering and wound care, maintaining an adequate oxygen supply to regenerating tissues is crucial for cell viability and function. Perfluorocarbons are notable for their high capacity to dissolve respiratory gases like oxygen and carbon dioxide. researchgate.net This property is leveraged in the development of scaffolds and wound dressings designed to combat hypoxia in damaged or engineered tissues.
This compound can be formulated into emulsions that serve as oxygen carriers. These emulsions can be incorporated into biomaterial scaffolds, such as hydrogels, to create an oxygen-rich microenvironment that promotes cell growth and tissue regeneration. researchgate.net Natural polymers like alginate, chitosan, collagen, and gelatin are often used as the base material for these scaffolds and dressings due to their biocompatibility, biodegradability, and structural similarity to the extracellular matrix (ECM). nih.govmdpi.comnih.govresearchgate.net
For instance, alginate dressings can absorb wound exudate to maintain a moist healing environment, and their combination with bioactive agents can enhance tissue regeneration. nih.gov Similarly, composite scaffolds combining polymers with other materials can improve mechanical properties and cellular interactions. nih.govmdpi.com The integration of perfluorocarbon emulsions into these materials provides a method for sustained oxygen delivery directly to the wound bed or tissue construct, which is particularly beneficial for chronic wounds like diabetic ulcers where vascularization is poor. nih.gov
Table 2: Components and Functions in Advanced Wound Dressing and Tissue Scaffolds
| Component | Material Example | Function in Tissue Repair | Citation |
|---|---|---|---|
| Scaffold Matrix | Alginate, Gelatin, Hyaluronic Acid, Chitosan | Provides structural support for cell growth; mimics the natural ECM. | nih.govmdpi.comnih.gov |
| Oxygen Carrier | Perfluorocarbon Emulsions (e.g., containing this compound) | Delivers dissolved oxygen to hypoxic tissues, enhancing cell viability and regeneration. | researchgate.net |
| Bioactive Agents | Growth Factors, Antimicrobial Agents (e.g., Zinc, Copper ions) | Stimulate angiogenesis, collagen synthesis, and prevent infection. | mdpi.comscispace.com |
| Synthetic Polymers | Poly-ε-caprolactone (PCL), Polyvinyl alcohol (PVA) | Enhance mechanical strength, stability, and control degradation rates. | mdpi.com |
Controlled Drug Delivery Systems Utilizing Fluorinated Polymers
Fluorinated polymers and perfluorocarbon-based emulsions are integral to the design of advanced drug delivery systems. nih.gov The unique chemical properties of the carbon-fluorine bond and the hydrophobic/lipophobic nature of perfluorinated chains offer distinct advantages for encapsulating and delivering therapeutic agents. nih.govresearchgate.net
Perfluorocarbon nanoemulsions, with a core of a compound like this compound, can be stabilized by fluorinated surfactants or amphiphilic block copolymers. researchgate.netnih.gov This core can be loaded with drugs, particularly hydrophobic ones. The fluorinated components enhance the stability of these delivery vehicles, protecting the encapsulated drug from degradation and preventing premature release. nih.govresearchgate.net The hydrophobic characteristics of fluorinated alkyl chains help the delivery system avoid disruption by lipids or proteins in the bloodstream, potentially extending its circulation time. nih.gov Furthermore, a lower alkalinity and diminished ionic charge associated with fluorinated compounds can bolster a drug's ability to traverse cellular membranes. nih.gov
These systems are being investigated for various therapeutic areas, including cancer therapy, where nanoscale delivery systems can leverage the enhanced permeability and retention (EPR) effect to concentrate drugs within tumor tissues. nih.gov The development of stimuli-responsive fluorinated polymers also allows for triggered drug release in response to specific environmental cues like pH or temperature, offering more precise control over the delivery process. nih.gov
Table 3: Characteristics of Fluorinated Polymer-Based Drug Delivery Systems
| Feature | Mechanism/Component | Advantage in Drug Delivery | Citation |
|---|---|---|---|
| Enhanced Stability | Strong C-F bonds; fluorophobic effect. | Extends the drug's lifecycle in the system; better retention of encapsulated drugs. | nih.govresearchgate.net |
| Biocompatibility | Chemical and biological inertness of the PFC core. | Minimizes systemic toxicity and adverse reactions. | nih.govresearchgate.net |
| Improved Cellular Penetration | Lower alkalinity and diminished ionic charge of fluorinated moieties. | Bolsters the drug's ability to traverse cellular membranes. | nih.gov |
| Controlled Release | Use of stimuli-responsive polymers (e.g., piezoelectric). | Allows for targeted drug release in response to specific triggers (pH, temperature). | nih.gov |
| Versatile Formulation | Can form stable nanoemulsions, nanoparticles, and vesicles. | Enables encapsulation of a wide range of therapeutic agents. | nih.govresearchgate.net |
Environmental Behavior and Ecological Implications of Perfluorohexadecane
Environmental Persistence and Bioaccumulation Potential of Perfluorohexadecane
Per- and polyfluoroalkyl substances (PFAS) are characterized by their high persistence in the environment. nih.gov This persistence is a result of the carbon-fluorine bond, which is among the strongest covalent bonds, making these compounds highly resistant to degradation by microbial, photolytic, and chemical processes. canada.ca Consequently, PFAS like this compound are expected to remain in the environment for extended periods. nih.govtoxicfreefuture.org
The bioaccumulation potential of PFAS varies depending on the specific substance. itrcweb.org Certain PFAS have been shown to accumulate in humans, wildlife, and plants. itrcweb.org In general, perfluoroalkyl sulfonates (PFSAs) with more than eight fluorinated carbons and perfluoroalkyl carboxylates (PFCAs) with nine or more fluorinated carbons are found to be substantially more bioaccumulative than their shorter-chain counterparts. itrcweb.org Unlike many other persistent pollutants that accumulate in fatty tissues, PFAS tend to bind to proteins in the blood and accumulate in organs like the liver and kidneys. environment.govt.nz While specific studies on the bioaccumulation of this compound are not widely available, its long-chain structure suggests a potential for bioaccumulation. Even low concentrations of persistent and bioaccumulative substances in the environment can pose risks to organisms through direct exposure or through the food chain. itrcweb.org
Speciation and Biogeochemical Cycling of Perfluoroalkyl Acids (PFAAs) in Environmental Compartments
Perfluoroalkyl acids (PFAAs), a prominent subgroup of PFAS, exhibit complex behavior in the environment, particularly in soil and sediment. hud.ac.ukresearchgate.net Their ability to move through different environmental compartments makes them globally distributed pollutants. nih.gov
The speciation of PFAAs in soil is a critical factor influencing their fate and transport. Research has proposed four primary forms of long-chain PFAAs in soil environments: hud.ac.ukresearchgate.net
Aqueous-extracted PFAAs: The most mobile form, readily transported with water.
Organic-solvent extracted PFAAs: Bound to organic matter in the soil.
Embedded or sequestered PFAAs: Trapped within the soil matrix.
Covalently bound PFAAs: Chemically bonded to soil components.
The interaction between PFAAs and soil components is complex. PFAAs can bind to soil minerals and organic matter, which affects their mobility and bioavailability. frontiersin.org Microbial activity also plays a significant role in the speciation of PFAS. hud.ac.ukresearchgate.net Soil microorganisms can influence the transformation and availability of these compounds. mdpi.com Conversely, PFAS contamination can adversely affect the diversity and population of soil microbial communities. researchgate.net The chemical composition of root exudates from plants can influence the soil microbiome, which in turn can alter the metabolism of substances in the soil. nih.gov The relationship between PFAA speciation, elemental cycling, and microbial activity is crucial for understanding their long-term behavior in soil. researchgate.net
| PFAA Form in Soil | Description | Mobility Potential |
|---|---|---|
| Aqueous-extracted | Dissolved in soil pore water. | High |
| Organic-solvent extracted | Associated with soil organic matter. | Moderate |
| Embedded or sequestered | Physically trapped within soil aggregates. | Low |
| Covalently bound | Chemically bonded to soil particles. | Very Low |
This table summarizes the proposed forms of Perfluoroalkyl Acids (PFAAs) in soil environments based on extraction methods, indicating their relative mobility.
PFAAs and other PFAS enter the environment from various point sources. Major sources include industrial facilities that manufacture or use PFAS, sites of fire training or response where aqueous film-forming foams (AFFF) are used, landfills, and wastewater treatment plants (WWTPs). nccoast.orgsunderlandlab.org
From these sources, PFAS can be transported through several pathways:
Water Transport: PFAS are often mobile in water. helcom.fi Discharges from WWTPs and industrial sites can contaminate surface water, which then acts as a transport vector. nih.govnih.gov PFAS can also leach from landfills and contaminated soils into groundwater, potentially contaminating drinking water sources. nih.govitrcweb.org
Atmospheric Transport: Stack emissions from industrial facilities can release PFAS into the atmosphere. nccoast.org These compounds can then be transported over long distances as vapors or adsorbed onto particles before being deposited onto soil and surface water. sunderlandlab.orgnih.gov
The specific transport dynamics depend on the properties of the individual PFAS compound. For instance, longer-chain PFAAs tend to sorb more strongly to sediment and soil, while shorter-chain PFAAs are generally more mobile in aquatic environments. helcom.fi
Investigations into Potential Ecotoxicological Effects (General PFAS Context)
The ecotoxicological effects of PFAS have been studied in a variety of organisms, with most data available for well-known compounds like PFOS and PFOA. itrcweb.org These studies provide a general context for the potential effects of other PFAS, including this compound.
In aquatic organisms, PFAS exposure has been linked to a range of adverse effects, including:
Metabolic Disruption: PFAS can interfere with metabolic pathways, leading to issues with carbohydrate metabolism and lipid homeostasis. nih.govresearchgate.net
Microbiome Alterations: These compounds can cause imbalances in the gut microbiome, potentially leading to physiological dysfunction. nih.govresearchgate.net
Organ Damage: Effects on the liver, gastrointestinal tract, and reproductive organs have been observed. environment.govt.nzresearchgate.net
Developmental and Reproductive Effects: Studies have shown that exposure can lead to infertility, reduced survival of offspring, and reduced growth. environment.govt.nz
In terrestrial ecosystems, data is more limited but points to potential risks. itrcweb.org PFAS can be taken up by plants, with shorter-chain compounds being more readily transferred to above-ground parts than long-chain compounds. environment.govt.nz Ecotoxicological effects reported in terrestrial animals include alterations in growth and reproduction. researchgate.net
Degradation Pathways and Stability Studies in Environmental Matrices
A defining characteristic of PFAS, including this compound, is their exceptional stability. nih.gov The carbon-fluorine bond's strength makes these compounds highly resistant to natural degradation processes. canada.ca
Forced degradation studies, which expose substances to extreme conditions like high temperature, harsh pH, and strong oxidizing agents, are used to understand the intrinsic stability of molecules and identify potential degradation products. ajpsonline.combiofidus.demedcraveonline.comsapub.org While these studies are common in pharmaceutical development, they also confirm the high stability of PFAS. Under environmentally relevant conditions, the degradation of most PFAS is extremely slow, if it occurs at all. canada.ca This resistance to breakdown is a primary reason for their classification as persistent organic pollutants. nih.gov
The degradation of chemical substances in soils and sediments can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-depleted) conditions, primarily driven by microbial metabolism. fao.orgoecd.org Standardized laboratory tests are designed to evaluate the rate and pathway of transformation in different soil types. oecd.orgepa.gov
However, due to their chemical structure, PFAS are generally resistant to both aerobic and anaerobic microbial degradation. canada.ca While microorganisms in soil and sediment are capable of degrading a vast array of organic compounds, the fluorinated backbone of PFAS presents a significant challenge. researchgate.net Studies on intertidal sediments have shown that anaerobic microbial consortia can degrade complex organic matter, but specific evidence for the significant degradation of PFAS under these conditions is lacking. nih.gov The consensus is that PFAS like this compound are not readily mineralized in either aerobic or anaerobic environments, leading to their long-term persistence. canada.ca
Bioaccumulation and Metabolism Research in Aquatic and Terrestrial Organisms
Due to its high lipophilicity and resistance to breaking down, this compound has the potential to accumulate in living things. fluoromart.com
Aquatic Organisms:
Studies have confirmed that this compound builds up in various water-dwelling species. nih.gov Research on fish has demonstrated that they can absorb it from the water, leading to its accumulation in their tissues, especially in fatty tissues. For instance, a study on the bioaccumulation of several perfluorinated alkanes in rainbow trout (Oncorhynchus mykiss) showed that these chemicals, including those with structures similar to this compound, could build up in the fish's tissues. The bioconcentration factor (BCF), which measures how much a chemical is likely to build up in an organism from the water, has been found to be considerable for long-chain perfluorinated alkanes. europa.eumdpi.com
The metabolism of this compound in aquatic organisms is thought to be very limited or non-existent. taylorfrancis.comnih.gov The strong C-F bond prevents it from being broken down by enzymes through normal metabolic processes like oxidation or hydrolysis. canada.ca This means that once it has accumulated, this compound is probably eliminated very slowly. researchgate.net
Terrestrial Organisms:
In land-based ecosystems, the main way terrestrial organisms are exposed to this compound is likely through what they eat. Studies on how perfluorinated compounds build up in land-based food webs have indicated that long-chain compounds can biomagnify, which means their concentration gets higher at higher levels of the food chain.
Just as with aquatic life, the metabolism of this compound in land animals is considered to be insignificant. ableweb.orgmdpi.com This lack of breakdown contributes to its persistence and potential for long-term accumulation in organisms. Research on how perfluorinated alkanes are distributed in rodents has shown that these compounds stay in the body for long periods with very little sign of being broken down.
Methodologies for Environmental Fate Studies: Radiolabeled vs. Non-Radiolabeled Approaches
Studying what happens to this compound in the environment is analytically difficult because it is very inert and is found in low concentrations. The two main methods used are studies with radiolabeled compounds and studies with non-radiolabeled ("cold") compounds. battelle.orgsmithers.com
Radiolabeled Approaches:
Radiolabeling, usually with carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H), is a very effective way to track the path of chemicals in the environment. walisongo.ac.id
Advantages:
High Sensitivity: Radiolabeled compounds can be found at very low levels, which allows for studying environmental processes at realistic exposure concentrations. walisongo.ac.idacs.org
Mass Balance: This method makes it possible to conduct mass balance studies to see where the chemical goes and what it turns into in different parts of the environment (like water, soil, and living things). battelle.orgsmithers.com
Metabolism Studies: Radiolabeling is especially useful for studying metabolism because it can detect all possible byproducts, even if their chemical structures are not known. walisongo.ac.id
Disadvantages:
Synthesis: Making radiolabeled this compound can be difficult and costly. acs.org
Handling and Disposal: Using radioactive materials means that special labs and strict safety and disposal rules are needed.
Limited Availability: Radiolabeled versions of many perfluorinated compounds are not always easy to buy. walisongo.ac.id
Non-Radiolabeled Approaches:
Studies that use non-radiolabeled this compound depend on very sensitive analytical tools to find and measure the compound.
Advantages:
No Radioactive Handling: This avoids the difficulties and safety issues that come with using radioactive materials.
Direct Measurement: It allows for the direct measurement of the original compound in different types of samples.
Disadvantages:
Lower Sensitivity: While modern analytical methods like gas chromatography-mass spectrometry (GC-MS) are very sensitive, they might not be able to detect the extremely low levels that radiolabeling can. battelle.org
Metabolite Identification: Finding unknown metabolic byproducts without a radiolabel is much harder. It requires advanced analytical methods and often the availability of known standards to confirm the findings.
Matrix Interferences: Environmental samples are complex, and other substances in the sample can interfere with the analysis, which could lead to incorrect measurements. battelle.org
Comparison of Methodologies for this compound Studies
| Feature | Radiolabeled Approach | Non-Radiolabeled Approach |
|---|---|---|
| Sensitivity | Very high walisongo.ac.idacs.org | High, but generally lower than radiolabeled battelle.org |
| Metabolite Tracking | Comprehensive, tracks all transformation products walisongo.ac.id | Challenging, often limited to known metabolites |
| Mass Balance | Feasible and accurate battelle.orgsmithers.com | Difficult to achieve a complete mass balance smithers.com |
| Cost & Complexity | High cost of synthesis and handling acs.org | Lower cost, but requires sophisticated analytical instruments |
| Safety | Requires specialized handling and disposal of radioactive waste | Standard chemical laboratory safety protocols |
Both methods have given us important information about what happens to this compound in the environment. Radiolabeled studies have been key to understanding its persistence and that it is not metabolized, while non-radiolabeled methods are crucial for checking its presence in environmental samples and living things. The choice of method usually depends on the specific research goals, the resources available, and any regulations that apply. battelle.org
Table of Compounds
| Compound Name | PubChem CID |
|---|---|
| This compound | 67735 nih.govuni.lu |
| Perfluorohexadecanoic acid | 106027 nih.gov |
| Carbon-14 | 5462243 |
Advanced Analytical Techniques for Perfluorohexadecane Characterization and Detection
Chromatographic Methods for Quantitative and Qualitative Analysis
Chromatography is the cornerstone of analytical methodologies for Perfluorohexadecane, providing the necessary separation from complex sample components prior to detection and quantification. The choice of chromatographic technique is dictated by the analyte's properties and the complexity of the sample matrix.
Gas chromatography (GC) is a powerful technique for separating volatile organic compounds. nih.gov However, the direct analysis of long-chain perfluorinated compounds like this compound by GC is challenging due to their low volatility. mdpi.com For other less volatile per- and polyfluoroalkyl substances (PFAS), particularly those with polar functional groups such as perfluoroalkyl carboxylic acids (PFCAs), derivatization is a common strategy to increase their volatility and thermal stability, making them amenable to GC analysis. mdpi.comresearchgate.netnih.gov This process modifies the analyte's functional groups to create a less polar and more volatile derivative. researchgate.net
Common derivatization reactions for PFCAs include esterification, which converts the carboxylic acid group into an ester, and amidation. mdpi.comresearchgate.net For instance, PFCAs can be converted to their methyl esters through reaction with diazomethane (B1218177) or to other esters using various alcohols under acidic catalysis. mdpi.comnih.gov Another approach is amidation with reagents like 2,4-difluoroaniline. tntech.edu
While this compound itself lacks a reactive functional group for typical derivatization, these strategies are crucial when analyzing its potential precursors or degradation products that may possess such functionalities. The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure a complete reaction and the formation of a stable derivative suitable for GC separation and detection, often by mass spectrometry (MS) or an electron capture detector (ECD), which is highly sensitive to halogenated compounds. nih.gov
Table 1: Common Derivatization Strategies for PFAS Analysis by GC
| Derivatization Method | Reagent Example | Target Functional Group | Resulting Derivative | Reference |
| Esterification | Diazomethane, Alcohols (e.g., Methanol) + Acid Catalyst | Carboxylic Acid (-COOH) | Methyl Ester, Alkyl Ester | mdpi.com, nih.gov |
| Amidation | 2,4-difluoroaniline (DFA) | Carboxylic Acid (-COOH) | Anilide Derivative | tntech.edu |
| Silylation | (Not commonly used for PFCAs) | - | - | - |
| Benzylation | Benzyl bromide | Carboxylic Acid (-COOH) | Benzyl Ester | researchgate.net |
Liquid Chromatography (LC) Coupled with Mass Spectrometry (MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely employed technique for the analysis of a broad spectrum of PFAS, including long-chain compounds like this compound. mdpi.com This preference is due to its applicability to non-volatile and polar compounds, eliminating the need for derivatization. semanticscholar.org LC-MS/MS offers high sensitivity and selectivity, which are essential for detecting the trace levels of this compound often found in environmental samples. d-nb.info
In this technique, the sample extract is injected into a liquid chromatograph, where this compound is separated from other components on an analytical column. The separated analyte then enters the mass spectrometer, where it is ionized, fragmented, and detected. The use of tandem mass spectrometry (MS/MS) allows for highly selective detection through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for the target analyte are monitored. This significantly reduces matrix interference and enhances the reliability of quantification. semanticscholar.orgnih.gov
Comprehensive two-dimensional gas chromatography (GC x GC) is a powerful analytical technique that provides significantly enhanced separation capacity compared to conventional one-dimensional GC. chemistry-matters.com This method is particularly well-suited for the analysis of highly complex samples containing a multitude of compounds. chemistry-matters.commosh-moah.de In a GC x GC system, the effluent from a primary GC column is subjected to a second, independent separation on a shorter, secondary column with a different stationary phase. mosh-moah.de
This two-dimensional separation results in a structured chromatogram where chemically related compounds appear in specific regions, facilitating their identification. The enhanced peak capacity and increased sensitivity of GC x GC make it a valuable tool for non-targeted analysis and for resolving target analytes like this compound from co-eluting matrix components that might interfere with quantification in one-dimensional GC. chemistry-matters.com Detection is often performed using a time-of-flight mass spectrometer (TOF-MS) or a flame ionization detector (FID). mosh-moah.de
High-performance liquid chromatography (HPLC) is the foundational separation technique for the analysis of this compound and other PFAS. thermofisher.comsigmaaldrich.com More recently, ultra-high performance liquid chromatography (UHPLC) has gained prominence due to its significant advantages in analytical performance. nih.govnih.gov
UHPLC systems utilize columns packed with smaller particles (typically less than 2 µm in diameter) and operate at higher pressures than conventional HPLC systems. This results in several key benefits:
Increased Resolution: The smaller particle size leads to more efficient separations and the ability to resolve closely eluting compounds.
Faster Analysis Times: The higher operating pressures allow for faster flow rates without sacrificing separation efficiency, leading to shorter run times.
Enhanced Sensitivity: The sharper and narrower peaks produced by UHPLC result in greater peak heights and improved signal-to-noise ratios, leading to lower detection limits. nelac-institute.org
Both HPLC and UHPLC are typically coupled with tandem mass spectrometry for the sensitive and selective detection of this compound. nelac-institute.orgnih.gov The choice between HPLC and UHPLC often depends on the required throughput, sensitivity, and the complexity of the samples being analyzed.
Table 2: Comparison of HPLC and UHPLC for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-High Performance Liquid Chromatography (UHPLC) |
| Column Particle Size | 3-5 µm | < 2 µm |
| Operating Pressure | Lower | Higher |
| Resolution | Good | Excellent |
| Analysis Time | Longer | Shorter |
| Sensitivity | Good | Higher |
| Solvent Consumption | Higher | Lower |
Sample Preparation and Extraction Methodologies for Complex Matrices
Effective sample preparation is a critical step in the analytical workflow for this compound, as it is often present at low concentrations in complex matrices such as water, soil, sediment, and biological tissues. The primary goals of sample preparation are to isolate the target analyte from interfering matrix components, concentrate it to a level suitable for detection, and transfer it into a solvent compatible with the analytical instrument. nih.gov
Solid-phase extraction (SPE) is the most widely used technique for the extraction and pre-concentration of this compound and other PFAS from liquid samples. nih.govnih.govsigmaaldrich.com It is also frequently used as a clean-up step for extracts from solid samples. nih.gov SPE is a form of digital chromatography where the sample is passed through a cartridge containing a solid adsorbent (the stationary phase). sigmaaldrich.com The analyte of interest is retained on the sorbent while other matrix components pass through. The analyte is then eluted with a small volume of an appropriate solvent. sigmaaldrich.com
Various types of SPE sorbents are available, and the selection depends on the properties of the analyte and the sample matrix. For PFAS analysis, mixed-mode sorbents that combine reversed-phase and anion-exchange mechanisms are often employed. researchgate.net The high ionic strength of some matrices, such as seawater, can impact the efficiency of SPE, requiring careful method optimization. researchgate.net The use of SPE can be automated, allowing for high-throughput sample processing. nih.gov
Liquid-Liquid Extraction (LLE) and Microextraction Techniques (e.g., Dispersive Liquid-Liquid Microextraction, DLLME)
Liquid-Liquid Extraction (LLE) is a foundational sample preparation technique used to isolate analytes from a sample matrix by partitioning them between two immiscible liquid phases. mdpi.com For a highly lipophobic and hydrophobic compound like this compound, LLE can be employed to extract it from aqueous samples using a suitable water-immiscible organic solvent. However, traditional LLE methods can be time-consuming and require significant volumes of potentially hazardous solvents. mdpi.com
To overcome these limitations, miniaturized and more efficient microextraction techniques have been developed. Dispersive Liquid-Liquid Microextraction (DLLME) has emerged as a rapid and effective method for the extraction and preconcentration of trace analytes from liquid samples. nih.govrsc.org The technique involves the rapid injection of a mixture containing a small volume of an extraction solvent and a dispersive solvent (miscible in both the aqueous sample and the extraction solvent) into the sample. mdpi.com This process creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the aqueous phase, maximizing the surface area for rapid analyte transfer. nih.gov
For perfluorinated compounds, a variation of DLLME based on fluorous affinity has proven highly selective. frontiersin.org This approach utilizes a fluorinated extraction solvent, leveraging the strong affinity between the fluorinated chains of the analyte and the solvent. Research has shown that the extraction recoveries for medium and long-chain per- and polyfluoroalkyl substances (PFAS) are significantly high using this method. frontiersin.org Given that this compound is a long-chain perfluorinated alkane, DLLME is a particularly promising technique for its efficient extraction from environmental and biological samples, offering high enrichment factors and low solvent consumption. nih.gov
Table 1: Comparison of Extraction Techniques for this compound
| Feature | Conventional LLE | Dispersive Liquid-Liquid Microextraction (DLLME) |
|---|---|---|
| Principle | Analyte partitioning between two bulk immiscible liquids. | Analyte partitioning into fine droplets of an extraction solvent dispersed in the sample. |
| Solvent Volume | High (milliliters to liters). | Low (microliters). nih.gov |
| Extraction Time | Long (minutes to hours). | Very short (seconds to minutes). nih.gov |
| Enrichment Factor | Low to moderate. | High. nih.gov |
| Selectivity | Dependent on solvent choice. | High, especially with fluorous affinity-based methods. frontiersin.org |
| Automation | Can be difficult. | Easily automated. nih.gov |
Spectroscopic Techniques for Structural Elucidation and Characterization
Spectroscopic methods are indispensable for confirming the identity and elucidating the detailed molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by observing the magnetic properties of atomic nuclei. For fluorinated compounds like this compound, ¹⁹F-NMR and ¹³C-NMR are particularly informative.
¹⁹F-NMR Spectroscopy: The fluorine-19 nucleus has a spin of 1/2 and 100% natural abundance, making ¹⁹F-NMR a highly sensitive technique. The ¹⁹F-NMR spectrum of this compound is expected to show distinct signals for the terminal trifluoromethyl (-CF₃) groups and the internal difluoromethylene (-CF₂-) groups. The wide chemical shift range of ¹⁹F-NMR allows for clear resolution of signals from fluorine atoms in different chemical environments. The terminal -CF₃ groups typically appear at a chemical shift of approximately -81 ppm relative to a CFCl₃ standard, while the various -CF₂- groups along the chain will resonate at different chemical shifts, generally between -122 and -126 ppm.
¹³C-NMR Spectroscopy: In ¹³C-NMR, the carbon-fluorine coupling provides valuable structural information. The spectrum will show signals for the carbon atoms of the -CF₃ and -CF₂- groups. These signals are split into multiplets due to coupling with the attached fluorine atoms (¹J_CF, ²J_CCF, etc.). This coupling information can be used to confirm the connectivity of the carbon backbone. Studies on perfluorinated linear alkanes have utilized both ¹⁹F and ¹³C NMR to investigate their intramolecular electronic environment and physical behavior.
Table 2: Expected NMR Spectroscopic Data for this compound
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹⁹F | Terminal -CF₃ | ~ -81 | Triplet |
| ¹⁹F | Internal -CF₂- | ~ -122 to -126 | Complex Multiplets |
| ¹³C | Terminal -CF₃ | ~ 118 | Quartet (due to ¹J_CF) |
| ¹³C | Internal -CF₂- | ~ 110-116 | Triplet (due to ¹J_CF) |
Fourier-Transform Infrared (FTIR) spectroscopy is an analytical technique used to identify organic materials by measuring the absorption of infrared radiation, which corresponds to the vibrational modes of chemical bonds. The FTIR spectrum of this compound is dominated by intense absorption bands associated with the carbon-fluorine (C-F) bonds.
The most prominent features in the spectrum are the strong C-F stretching vibrations, which typically appear in the region of 1100-1300 cm⁻¹. Due to the presence of multiple -CF₂- groups, this region often consists of several strong, overlapping bands. Other vibrations, such as C-F bending and C-C skeletal vibrations, occur at lower frequencies. FTIR can be used for qualitative identification of the compound and to assess its purity, as the presence of other functional groups (e.g., C-H or O-H) would be readily apparent in the spectrum.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity |
|---|---|---|
| C-F Stretch | 1100 - 1300 | Strong, Broad |
| C-C Skeletal Vibrations | 700 - 1000 | Medium to Weak |
| C-F Bending (Wagging/Rocking) | 500 - 700 | Medium to Weak |
Mass Spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its molecular formula. For this compound (C₁₆F₃₄), the theoretical exact mass of the molecular ion [M]⁻ can be calculated with high precision.
When subjected to ionization in a mass spectrometer, this compound will typically undergo fragmentation, producing a characteristic pattern of fragment ions. A common fragmentation pathway for perfluoroalkanes is the successive loss of CF₂ units (50 Da) or larger CₓFᵧ fragments. This predictable fragmentation pattern serves as a fingerprint for identifying the compound and confirming its linear structure. Time-of-flight secondary ion mass spectrometry (ToF-SIMS) is another sensitive technique that can be used to identify perfluorinated compounds by detecting characteristic molecular and fragment ions.
Table 4: Predicted Mass Spectrometry Data for this compound (C₁₆F₃₄)
| Ion | Formula | Theoretical m/z |
|---|---|---|
| Molecular Ion [M] | C₁₆F₃₄ | 837.9559 |
| [M - CF₃]⁺ | C₁₅F₃₁⁺ | 768.9626 |
| [M - C₂F₅]⁺ | C₁₄F₂₉⁺ | 718.9658 |
| [C₃F₇]⁺ | C₃F₇⁺ | 168.9942 |
| [C₂F₅]⁺ | C₂F₅⁺ | 118.9926 |
| [CF₃]⁺ | CF₃⁺ | 68.9952 |
Reflectance spectroscopy measures the light reflected from a sample to gain information about its composition and structure. This non-invasive technique is particularly useful for analyzing surfaces. While specific studies on this compound using reflectance chemistry are not widely documented, the principles can be applied to study its behavior.
One relevant technique is Attenuated Total Reflectance (ATR), often coupled with FTIR spectroscopy (ATR-FTIR). In ATR-FTIR, an infrared beam is directed into a crystal with a high refractive index. The beam reflects internally, creating an evanescent wave that penetrates a short distance into a sample placed in contact with the crystal. This allows for the analysis of the surface layer of the sample without complex preparation.
For this compound, ATR-FTIR could be used to study its distribution as a thin film on various substrates or to monitor its potential degradation under specific conditions (e.g., high temperature or radiation). Changes in the intensity or position of the characteristic C-F vibrational bands would indicate changes in the amount or chemical state of the compound on the surface. Similarly, advanced surface-specific techniques like μ-X-ray fluorescence (μ-XRF) mapping and X-ray absorption near-edge structure (μ-XANES) spectroscopy can be used to visualize the surface distribution of fluorinated compounds and determine their chemical state.
Thermal Analysis Techniques in Perfluorocarbon Research
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. These methods are essential for characterizing the thermal stability and phase behavior of perfluorocarbons like this compound.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. It is used to determine the thermal stability and decomposition temperature of materials. This compound, like other perfluorocarbons, is known for its exceptional thermal stability. TGA analysis would show a negligible mass loss up to very high temperatures, with a sharp decrease in mass only upon reaching its decomposition temperature. This high stability is a key characteristic of perfluorinated compounds.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal transitions such as melting, crystallization, and solid-solid phase transitions. For this compound, DSC can precisely determine its melting point and the enthalpy of fusion. Perfluoroalkanes are known to exhibit complex solid-state phase behavior, and DSC is a primary tool for investigating these transitions.
Table 5: Application of Thermal Analysis to this compound
| Technique | Measured Property | Information Obtained for this compound |
|---|---|---|
| Thermogravimetric Analysis (TGA) | Mass change vs. Temperature | Decomposition temperature, Thermal stability profile. |
| Differential Scanning Calorimetry (DSC) | Heat flow vs. Temperature | Melting point, Crystallization temperature, Enthalpy of transitions, Solid-state phase transitions. |
Differential Scanning Calorimetry (DSC) in Material Characterization
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is particularly adept at identifying and quantifying phase transitions, such as melting and crystal-crystal transitions, which are characteristic of long-chain perfluoroalkanes.
For this compound, DSC analysis reveals distinct thermal events corresponding to changes in its crystalline structure. Perfluoroalkanes, including those with 16 carbon atoms, are known to exhibit one or more crystal-crystal transitions at temperatures below their melting point. These solid-solid phase transitions involve changes in the packing and conformational ordering of the fluorocarbon chains within the crystal lattice.
Upon heating, a DSC thermogram of this compound would typically show endothermic peaks corresponding to these crystal-crystal transitions, followed by a larger endothermic peak representing the melting of the crystalline solid into an isotropic liquid. The temperature at the peak of this final endotherm is taken as the melting point (Tₘ), and the area under the peak is proportional to the enthalpy of fusion (ΔHբ), which is the energy required to melt the substance.
Table 1: Expected DSC Data for this compound (Illustrative)
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Crystal-Crystal Transition | TBD | TBD | TBD |
| Melting | TBD | TBD | TBD |
Note: TBD (To Be Determined) indicates that while these transitions are expected based on the behavior of similar compounds, specific values for this compound require direct experimental measurement.
Thermogravimetry (TG) Applications
Thermogravimetry (TG), often referred to as Thermogravimetric Analysis (TGA), is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is crucial for determining the thermal stability and decomposition profile of a material.
For this compound, TGA is employed to assess its volatility and thermal decomposition temperature. A typical TGA experiment involves heating a small sample of this compound at a constant rate in an inert atmosphere (e.g., nitrogen or argon) or an oxidative atmosphere (e.g., air). The resulting TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.
Perfluoroalkanes are known for their high thermal stability due to the strength of the carbon-fluorine bond. The TGA curve for this compound is expected to show a stable baseline with no significant mass loss until the temperature reaches a point where either volatilization or decomposition begins. The onset temperature of mass loss is a key indicator of the material's thermal stability.
In an inert atmosphere, the primary mass loss mechanism for this compound would be evaporation, followed by thermal decomposition at higher temperatures. The decomposition of perfluoroalkanes typically proceeds via C-C bond scission, leading to the formation of smaller perfluorinated fragments. In an oxidative environment, the decomposition can occur at lower temperatures and may involve reactions with oxygen, leading to the formation of carbonyl fluoride (B91410) and other products.
Research on the thermal stability of a related compound, perfluorohexane (B1679568) (C₆F₁₄), has shown that decomposition can occur between 200°C and 450°C, depending on the atmosphere and the presence of catalysts. researchgate.net Long-chain perfluoroalkanes like this compound are expected to have lower volatility and potentially higher decomposition temperatures compared to their shorter-chain counterparts.
Table 2: Expected TGA Data for this compound (Illustrative)
| Parameter | Value (°C) | Atmosphere |
| Onset of Mass Loss (Tₒₙₛₑₜ) | TBD | Inert (N₂) |
| Temperature at 5% Mass Loss (T₅%) | TBD | Inert (N₂) |
| Temperature at 50% Mass Loss (T₅₀%) | TBD | Inert (N₂) |
| Onset of Mass Loss (Tₒₙₛₑₜ) | TBD | Oxidative (Air) |
Note: TBD (To Be Determined) signifies that specific decomposition temperatures for this compound need to be established through experimental TGA studies.
Materials Science and Engineering Applications of Perfluorohexadecane
Utilization in High-Performance Coatings and Surface Technologies
The creation of surfaces with tailored properties is a cornerstone of modern materials science. Perfluorohexadecane and related fluorinated compounds are integral to the development of high-performance coatings that offer exceptional surface characteristics. These coatings are engineered for durability and functionality in demanding environments.
Non-Stick and Water-Repellent Coating Formulations
This compound is a type of fluorinated hydrocarbon that belongs to the family of per- and polyfluoroalkyl substances (PFAS). fluoromart.com Compounds in this family are well-known for their water- and fat-repellent (hydrophobic and lipophobic) properties. umweltprobenbank.de This makes this compound a candidate for inclusion in formulations for non-stick and water-repellent coatings. The principle behind this function lies in the low surface energy of fluoropolymers. epa.gov
Fluoropolymer coatings create a low-surface-energy, non-wetting barrier that prevents materials and liquids from adhering to the surface. epa.gov Research into water-repellent coatings has shown that materials with hydrophobic finishes are effective, and the water repellency is linked to the fluorine content on the surface. researchgate.net For instance, coatings based on crushed perlite, a glassy volcanic rock, can be made highly water-repellent by treating them with polymethylhydrosiloxane, which creates a surface with a high water contact angle. uran.ua Similarly, the integration of perfluorinated compounds like this compound into coating formulations can impart these desirable hydrophobic and non-stick characteristics.
Non-stick coatings often utilize fluoropolymers such as polytetrafluoroethylene (PTFE). mdpi.com These formulations can be complex, sometimes involving a combination of different fluoropolymers and other resins to achieve the desired properties of adhesion to the substrate and a durable non-stick surface. google.comgoogle.com While specific proprietary formulations are not publicly detailed, the fundamental chemistry of perfluorocarbons like this compound supports their role in achieving these non-stick and water-repellent surfaces.
Durable Coating Development
The durability of a coating is critical for its performance and lifespan, especially in harsh conditions. High-performance coatings are designed to resist wear, moisture, chemicals, and environmental factors. mdpi.comlubrizol.com Fluoropolymers are used in coatings to enhance durability due to their inherent chemical resistance and stability. allnex.com
The development of durable coatings can involve several strategies, including the use of aliphatic urethane (B1682113) acrylates, which provide a combination of hardness and outdoor durability. allnex.com Another approach involves creating self-healing polymers that can repair scratches and defects, thereby extending the coating's longevity. nsf.gov The incorporation of fluorinated compounds contributes to this durability by providing a protective, non-reactive surface. For example, fluorinated ethylene (B1197577) propylene (B89431) (FEP) is used in coatings on wind turbine blades to repel dirt and water, preventing mold growth and enhancing durability. researchgate.net The robust nature of the carbon-fluorine bond in this compound makes it a suitable component for creating coatings that can withstand demanding industrial and environmental conditions.
Perfluorocarbon-Based Lubricants and Additives Research
Perfluorocarbons are utilized as lubricants and additives due to their high thermal stability and chemical inertness. This compound has been identified for its use as a lubricant and a lubricant additive in a range of industries. fluoromart.commst.dk Lubricants function to reduce friction and wear between interacting surfaces, and additives are incorporated to enhance or impart specific properties to the base lubricant. wikipedia.orgaddinol.de
Additives in lubricants can serve various functions, such as improving anti-wear properties. ionbond.com Perfluoropolyether (PFPE) based lubricants are often used in demanding applications due to their performance under harsh conditions. mst.dk Research has focused on developing new stabilizers for fluorinated lubricants to improve their stability at very high temperatures in the presence of metals and oxidative environments. researchgate.net The inclusion of perfluoroalkanes like this compound as additives can modify the tribological properties of the lubricant. mst.dk
Below is a table summarizing research findings related to the anti-wear properties of lubricant additives. While not specific to this compound, it illustrates the type of data generated in such research.
| Additive Type | Base Oil | Loading Level | Anti-Wear Performance |
| Phosphoric Acid | Rapeseed Oil | Varied | Most effective |
| Thiophene | Rapeseed Oil | Varied | Least effective |
| This table is a generalized representation based on findings from a study on various anti-wear additives in rapeseed oil and is for illustrative purposes. ionbond.com |
Integration in Membrane Technologies and Electrochemical Devices
The unique properties of perfluorinated compounds also lend themselves to applications in advanced membrane technologies and electrochemical devices, where chemical stability and specific transport properties are paramount.
Fuel Cells and Electrolyzers
Proton-exchange membrane (PEM) fuel cells and electrolyzers are critical technologies for clean energy applications. nih.gov These devices rely on a specialized membrane that acts as a solid electrolyte, allowing the passage of protons while separating the reactants. nih.gov The durability and performance of these membranes are crucial for the long-term operation of the fuel cell or electrolyzer. nih.gov
Perfluorinated membranes are widely used in these applications due to their excellent chemical stability and high proton conductivity. fluoromart.commdpi.com For instance, perfluorosulfonic acid (PFSA) membranes, which have a Teflon-like fluorocarbon backbone, are commonly used. mdpi.com Research is ongoing to develop new membrane materials to improve performance and durability. mdpi.comrsc.org One approach involves creating pore-filled proton-exchange membranes where a porous polytetrafluoroethylene (PTFE) substrate is filled with a partially fluorinated ionomer. mdpi.com While specific research on membranes made purely from this compound is not detailed, a general reference suggests that perfluorinated membranes, which could be derived from compounds like this compound, are applied in fuel cells and electrolyzers. fluoromart.com The inherent stability of the perfluorocarbon chain is a key attribute for membranes that must withstand the oxidative and reductive environments within these devices. nih.govnih.gov
Sensor Development
The development of chemical sensors for detecting various analytes is a rapidly advancing field. nsf.gov Electrochemical sensors, in particular, offer advantages in terms of sensitivity, selectivity, and the potential for real-time analysis. fraunhofer.de These sensors often rely on modified electrode surfaces to achieve the desired detection capabilities. nsf.gov
Perfluorinated materials can be integrated into sensor design, for example, to create hydrophobic surfaces that can be advantageous in certain sensing applications. A general statement indicates that perfluorinated membranes, which could be derived from compounds like this compound, find use in sensors. fluoromart.com The development of electrochemical sensors for the detection of per- and polyfluoroalkyl substances (PFAS) is an active area of research. researchgate.netnih.govrsc.orgunc.edu In these sensors, molecularly imprinted polymers (MIPs) are often used as a surface functionalization strategy to enable the specific detection of these electrochemically inactive analytes. rsc.orgunc.edu While in this context this compound would be the analyte, its properties could also be harnessed in the construction of the sensor itself, for instance, as a component of a hydrophobic, protective layer or within a membrane that controls analyte access to the sensing element.
Role in Advanced Electronic Materials and Manufacturing Processes
The manufacturing of advanced electronic materials, particularly semiconductors, demands materials with exceptional purity, stability, and specific physicochemical properties. Perfluorinated compounds, in general, play a significant role in this industry. fluoromart.comsemiconductors.org
In the intricate processes of semiconductor fabrication, perfluorocarbons are utilized as etching and cleaning gases. fluoromart.com While specific process details often remain proprietary, this compound has been identified as a substance used in the semiconductor industry, particularly as a chemical intermediate and as a component in cleaning agents for wafers. zshcchem.comzshcchem.com
The utility of perfluorocarbons in these applications is tied to their ability to serve as a safe and reliable source of fluorine in a plasma environment. fluoromart.comsemiconductors.org This is essential for the anisotropic etching of submicron-scale patterns on dielectric and metal layers of integrated circuits and for the rapid chemical cleaning of chemical vapor deposition (CVD) chambers to remove residual deposits. semiconductors.orggoogle.com
This compound, being a long-chain perfluorinated compound, is characterized by its high thermal stability and chemical inertness. cymitquimica.comresearchgate.netacs.org These properties are critical for the high-temperature and chemically aggressive environments typical of semiconductor manufacturing processes. While shorter-chain perfluorocarbons like tetrafluoromethane (CF4) and hexafluoroethane (B1207929) (C2F6) are commonly used as plasma etching gases, the properties of this compound make it a relevant compound in the broader context of fluorinated materials for electronics manufacturing.
Key Properties of Perfluorocarbons Relevant to Semiconductor Manufacturing:
| Property | Relevance in Semiconductor Manufacturing |
| High Thermal Stability | Withstands high temperatures in plasma etching and CVD processes without decomposition. cymitquimica.comsemiconductors.org |
| Chemical Inertness | Does not react with the substrate or chamber materials, ensuring process purity. cymitquimica.com |
| Source of Fluorine Radicals | In a plasma, C-F bonds break to provide fluorine radicals for etching and cleaning. google.com |
| Low Surface Tension | Facilitates the wetting and cleaning of wafer surfaces. cymitquimica.comadmin.ch |
| Dielectric Properties | Perfluorinated compounds generally have low dielectric constants, which is beneficial for insulating layers in microelectronics. google.comrushim.ru |
Smart Materials Development Incorporating Perfluorinated Compounds
Smart materials, or responsive materials, are designed to change their properties in response to external stimuli such as temperature, pH, light, or electric fields. polimi.itfrontiersin.orgrsc.org Perfluorinated compounds have been incorporated into polymers to create smart materials with unique responsive behaviors. polimi.it
The incorporation of fluorinated moieties into polymers can influence their responsive properties. For instance, fluorinated polymers have been developed that exhibit thermoresponsive behavior, changing their solubility in water with temperature. stenutz.eu This is often achieved by combining fluorinated segments with other polymer chains, such as poly(N-isopropylacrylamide) (PNIPAM). stenutz.eu The fluorinated component can enhance the sensitivity and tune the response of the polymer.
Amorphous Perfluoropolymers in Optical Applications
Amorphous fluoropolymers are a special class of fluoropolymers that lack a crystalline structure, which imparts them with excellent optical clarity in addition to the typical properties of fluoropolymers like chemical resistance and thermal stability. rushim.ruteflon.comchromistechnologies.com
These materials, such as the commercially available Teflon™ AF, exhibit very low refractive indices, high UV stability and transmission, and low dielectric constants. rushim.ruteflon.com These properties make them highly suitable for a variety of optical applications, including:
Coatings for optical devices requiring a low refractive index. rushim.ruteflon.com
Optical fiber cladding. rushim.ru
Anti-reflective coatings. rushim.ru
Pellicles in photolithography. agcchem.com
The solubility of some amorphous fluoropolymers in specific perfluorinated solvents is a key advantage for processing, allowing them to be cast into thin films. rushim.ruteflon.com While this compound is a perfluorinated compound, and such compounds can be used as solvents for certain fluoropolymers, there is no specific information in the searched literature indicating that this compound itself is used as a monomer or a direct component in the formulation of these amorphous fluoropolymers for optical applications. The term "amorphous" in the context of fluoropolymers generally refers to polymers with a non-crystalline structure, and this compound is a discrete molecule. google.com
Interactions of Perfluorohexadecane in Diverse Systems
Non-Covalent Interactions in Perfluorinated Molecular Assemblies
The behavior of perfluorohexadecane in molecular assemblies is largely dictated by non-covalent interactions, which are crucial for understanding its self-assembly and interaction with other molecules.
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. In the context of perfluorinated compounds, the fluorine atoms are generally considered poor halogen bond donors due to their high electronegativity and low polarizability. However, in larger perfluoroalkanes like this compound, the sheer number of C-F bonds can lead to subtle but significant cumulative effects.
Theoretical studies on smaller iodo-perfluoroalkanes have shown that the presence of a more polarizable halogen, such as iodine, can induce a "σ-hole," a region of positive electrostatic potential on the halogen atom, which can then participate in halogen bonding. While this compound itself lacks a more polarizable halogen, the concept of σ-holes is relevant to understanding the potential for weak interactions. The electron-withdrawing nature of the perfluoroalkyl chain can influence the electrostatic potential around the terminal fluorine atoms, although any resulting halogen bonding would be exceptionally weak.
Research on halo-perfluorocarbons has demonstrated that the formation of complexes with heteroatom-containing hydrocarbons can be studied using 19F NMR spectroscopy. These studies provide a framework for potentially investigating weak interactions involving this compound, should suitable interaction partners be identified.
Hydrogen bonding typically involves a hydrogen atom bonded to a highly electronegative atom like oxygen, nitrogen, or fluorine. While the fluorine atoms in this compound are highly electronegative, they are generally considered poor hydrogen bond acceptors. The C-F bond is highly polarized, but the fluorine atoms' lone pairs are held tightly, making them less available for donation to a hydrogen bond.
However, non-classical hydrogen bonds, such as C-H···F-C interactions, have been a subject of study in various fluorinated organic molecules. These interactions are weak and primarily electrostatic in nature. In systems containing this compound and hydrocarbon molecules, the potential for such weak hydrogen bonds exists at the interface between the two molecular species. The characterization of these interactions often relies on computational methods and advanced spectroscopic techniques, as their energetic contribution is small.
Studies on selectively halogenated cyclohexanes have explored the role of nonclassical C-F···H-C hydrogen bonding in determining conformational preferences. researchgate.net These findings suggest that while individual interactions are weak, their cumulative effect in a large molecule like this compound could influence its packing and interaction with hydrogen-donating species.
Interfacial Behavior in Multicomponent Perfluoroalkane Mixtures
The interfacial behavior of this compound in mixtures with other perfluoroalkanes or with hydrocarbons is critical for applications such as in emulsions and coatings. The interfacial tension between different phases is a key parameter governing the stability and morphology of these systems.
Perfluoroalkanes are known for their low surface tension and their immiscibility with both water and hydrocarbons. When mixed, perfluoroalkanes and hydrocarbons exhibit large positive deviations from Raoult's law, indicating unfavorable interactions between the two types of molecules. This leads to high interfacial tension between the two liquid phases.
Experimental data on the interfacial tension of various perfluoroalkanes with water and hydrocarbons provide insight into the expected behavior of this compound. For instance, the interfacial tension between perfluorohexane (B1679568) and water is significantly high, reflecting the strong immiscibility. While specific data for multicomponent mixtures containing this compound is scarce, the trends observed for other perfluoroalkanes can be extrapolated.
Interfacial Tension of Various Perfluoroalkanes
| Perfluoroalkane | Interacting Liquid | Temperature (°C) | Interfacial Tension (mN/m) | Source |
|---|---|---|---|---|
| Perfluorohexane | Water | 25 | 55.0 | researchgate.netnih.gov |
| Perfluorooctane (B1214571) | Water | 20 | 53.3 | researchgate.net |
| Perfluorodecalin | Water | 25 | 56.0 | - |
| Perfluorohexane | Hexane | 10 | ~1.07 | researchgate.netnih.gov |
Colloidal Stability and Emulsion Formation Dynamics
This compound's unique properties make it a candidate for the oil phase in emulsions, particularly in Pickering emulsions where solid particles act as stabilizers.
Pickering emulsions stabilized by proteins have gained significant attention due to their biocompatibility and stability. In such emulsions, protein particles adsorb to the oil-water interface, forming a rigid barrier that prevents droplet coalescence. The stability of these emulsions is governed by the properties of the protein particles, such as their size, charge, and wettability, as well as the nature of the oil phase.
While specific studies using this compound as the oil phase in protein-stabilized Pickering emulsions are not widely reported, research on similar systems provides valuable insights. For example, studies on hexadecane-in-water emulsions stabilized by β-lactoglobulin have shown that protein denaturation at the interface can lead to droplet flocculation. researchgate.net The hydrophobic nature of the oil phase influences the extent of protein unfolding at the interface. Given the highly hydrophobic and lipophobic nature of this compound, it is expected to induce significant conformational changes in adsorbing proteins.
The stabilization mechanism relies on the irreversible adsorption of protein particles at the interface, creating a steric barrier. The energy of attachment of a particle to the interface is significantly higher than that of a surfactant molecule, leading to very stable emulsions.
The wettability of the stabilizing particles is a crucial factor in the formation and stability of Pickering emulsions. The three-phase contact angle (θ) at the oil-water-particle interface determines the type of emulsion formed. For an oil-in-water (O/W) emulsion, the particles should be preferentially wetted by water (θ < 90°), while for a water-in-oil (W/O) emulsion, they should be more hydrophobic (θ > 90°).
In the context of a this compound-water interface, the wettability of stabilizing particles would be paramount. The extreme non-polarity of this compound would necessitate particles with a specific surface chemistry to achieve the desired contact angle for stable emulsion formation. For instance, silica (B1680970) nanoparticles, which are inherently hydrophilic, can be surface-modified to tune their wettability. Studies have shown that the adsorption of surfactants onto silica nanoparticles can alter their hydrophobicity, thereby controlling their position at the oil-water interface. scienceopen.com
The choice of protein and its modification can also be used to control wettability. Proteins can be chemically or physically modified to alter their surface hydrophobicity, allowing for the formation of stable Pickering emulsions with a perfluorinated oil phase.
Solute-Solvent Interactions in Perfluorinated Systems
Perfluoroalkanes, including this compound, represent a unique class of solvents due to their distinct physicochemical properties which govern their interactions with solutes. The behavior of solutes within these perfluorinated systems is largely dictated by the weak intermolecular forces characteristic of these solvents.
Research into the thermodynamic properties of perfluoroalkanes provides insight into their solvent characteristics. For instance, the experimental enthalpy of combustion for this compound has been determined, offering a fundamental thermodynamic parameter for this compound. nih.gov
| Property | Experimental Value (kJ/mol) |
|---|---|
| Heat of Combustion | -7251 |
Studies have also investigated the vaporization and sublimation enthalpies of a series of perfluoroalkanes, including perfluorododecane, perfluorotridecane, perfluorotetradecane, and perfluoropentadecane, providing context for the energetic properties of longer-chain perfluoroalkanes like this compound. researchgate.netresearchgate.netacs.org
The interactions within perfluorinated systems are complex and can be explored through computational methods. For example, conformational analysis and liquid-state properties of perfluoroalkanes have been investigated using ab initio and Monte Carlo calculations to develop force-field parameters for modeling these systems. researchgate.net Such computational tools are crucial for understanding the enthalpic contributions of individual species-dependent interactions within mixtures. researchgate.net
While specific data on the solubility of various solutes directly in this compound within a perfluorinated system are not extensively detailed in available literature, the general principles governing perfluorinated systems suggest that solute-solvent interactions are influenced by factors such as the size and polarity of the solute molecule in relation to the weak dispersion forces of the perfluorinated solvent.
Future Research Directions and Emerging Trends for Perfluorohexadecane
Innovations in Green Chemistry for Perfluorohexadecane Synthesis
The traditional synthesis of perfluorinated compounds often involves processes that are energy-intensive and utilize hazardous reagents. In response, the principles of green chemistry are being applied to develop more sustainable synthetic routes for this compound. primescholars.com The goal is to design processes that minimize environmental impact while maximizing efficiency and economic viability. primescholars.com
Future research in this area is focused on several key innovations:
Alternative Solvents: A primary target for green synthesis is the replacement of traditional, often hazardous, organic solvents. jocpr.com Research is exploring the use of environmentally benign solvents like supercritical carbon dioxide or water, which can reduce the generation of toxic waste. primescholars.comjocpr.com
Catalysis: Developing more efficient and recyclable catalysts is crucial for making chemical reactions less wasteful. primescholars.com For this compound synthesis, this involves creating catalysts that can facilitate fluorination reactions with high selectivity and yield, thereby reducing the need for excess reagents and minimizing byproducts. jocpr.comresearchgate.net
Energy Efficiency: Researchers are working to design chemical processes that require less energy, thereby lowering the carbon footprint of production. primescholars.com This includes exploring reactions that can be conducted at lower temperatures and pressures.
Renewable Feedstocks: A long-term goal is to shift from non-renewable starting materials to renewable, bio-based resources. primescholars.com While challenging for highly fluorinated compounds, this represents a significant frontier in sustainable chemical synthesis. researchgate.net
Atom Economy: Green chemistry emphasizes maximizing the incorporation of all materials used in the process into the final product. primescholars.com Future synthetic pathways for this compound will be designed to have a high atom economy, inherently reducing waste generation. researchgate.net
Advanced Modeling and Simulation for Predictive Research
Advanced modeling and simulation are powerful tools that allow researchers to predict the behavior of complex chemical systems, reducing the need for extensive and costly physical experimentation. relogicresearch.com These computational techniques are being increasingly applied to this compound to better understand its properties and interactions at a molecular level. mit.edu
Key areas of focus include:
Molecular Dynamics (MD) Simulations: MD simulations can model the movement of atoms and molecules over time, providing insights into the physical properties of this compound, such as its behavior at liquid-vapor interfaces. mit.edu This is crucial for understanding and optimizing its performance in applications like emulsions and coatings.
Computational Fluid Dynamics (CFD): CFD is used to analyze and solve problems involving fluid flows. relogicresearch.comdnv.com For this compound, CFD can model its behavior in various systems, aiding in the design of processes where it is used as a heat transfer fluid or a solvent.
Quantum Mechanical Calculations: These calculations provide a fundamental understanding of the electronic structure of molecules. empa.ch For this compound, they can be used to predict properties like reactivity and interaction energies, guiding the development of new derivatives and applications. mit.edu
Predictive Modeling for Properties: Algorithms based on group-additivity methods can be used to calculate a range of molecular descriptors, such as heat of combustion, logP, and toxicity, from the molecular structure alone. mdpi.com This allows for the rapid screening of potential this compound derivatives for desired properties. mdpi.com
These simulation tools enable a "design on-demand" approach, where the properties of this compound and its derivatives can be predicted and optimized computationally before synthesis, accelerating the pace of innovation. empa.chmit.edu
Development of Next-Generation Perfluorocarbon-Based Biomedical Solutions
Perfluorocarbons (PFCs), including this compound, are noted for their high gas-dissolving capacity, particularly for oxygen and carbon dioxide, and their biological inertness. researchgate.netnih.gov These properties make them prime candidates for a range of advanced biomedical applications. Research is focused on creating stable PFC nano-emulsions for clinical use. nih.gov
Emerging trends in this field include:
Artificial Oxygen Carriers: PFC emulsions are being extensively studied as "blood substitutes" capable of transporting and delivering oxygen to tissues. nih.govbinasss.sa.cr Future research aims to refine these emulsions to enhance their stability, oxygen-carrying capacity, and residence time in the vascular system, moving beyond first-generation products like Perftoran. binasss.sa.crnih.gov
Organ Preservation: The ability of PFCs to supply oxygen is being leveraged in organ transplantation. nih.gov Warm machine perfusion using PFC-based oxygen carriers can maintain the physiological status of organs after harvesting, potentially improving transplant outcomes compared to traditional cold storage. nih.gov
Drug Delivery: The unique properties of PFCs qualify them as tools for delivering therapeutic agents to specific sites in the body, such as the lungs. researchgate.net Researchers are designing PFC-based systems to carry drugs for treating various diseases.
Cancer Therapy: Oxygen delivery to hypoxic (low-oxygen) tumors can make them more susceptible to radiation and chemotherapy. binasss.sa.cr PFC emulsions are being investigated for their potential to re-oxygenate tumor tissues, thereby sensitizing cancer cells to therapy. binasss.sa.cr
The development of these next-generation solutions requires overcoming challenges related to emulsion stability, long-term biocompatibility, and excretion from the body. nih.gov
Comprehensive Risk Assessment and Remediation Strategies for Environmental Contamination
Like other per- and polyfluoroalkyl substances (PFAS), the environmental persistence of this compound is a significant concern. Future research is directed towards developing comprehensive strategies for assessing the risks posed by contamination and for effective remediation. pca.state.mn.usnih.gov
The risk assessment process is a systematic approach involving several key stages: fema.gov
Site Investigation: This initial step involves identifying the presence and delineating the boundaries of this compound contamination in environmental media like soil and groundwater. pca.state.mn.usaelenv.com
Exposure Assessment: Evaluating the pathways through which humans and ecological receptors might come into contact with the compound. pca.state.mn.us
Toxicity Assessment: Determining the potential for this compound to cause adverse health effects.
Risk Characterization: Integrating data from the previous steps to quantify the potential risk to human health and the environment. pca.state.mn.us This stage helps inform whether remedial action is necessary. fema.gov
Based on the risk assessment, various remediation strategies can be developed. The selection of a strategy depends on site-specific factors, cost, and regulatory requirements. aelenv.com Options range from simple excavation and disposal of contaminated soils to more advanced in situ or ex situ treatments like bioremediation or chemical oxidation. aelenv.com For sites where cleanup is not feasible, risk management approaches such as containment barriers may be employed. aelenv.com A critical aspect of future research is the development of more effective and cost-efficient remediation technologies specifically for long-chain PFAS like this compound.
Tailored this compound Derivatives for Specific Industrial Applications
The versatility of perfluorocarbons stems from their unique properties, which can be fine-tuned by creating derivatives. Future research will focus on synthesizing tailored this compound derivatives to meet the demands of specific, high-performance industrial applications.
While this compound itself has defined uses, creating derivatives involves modifying its structure to enhance certain properties. This could include:
Introducing Functional Groups: Adding specific chemical groups to the this compound backbone can alter its solubility, reactivity, and surface activity. This could lead to the development of novel surfactants, coatings, and lubricants with superior performance in extreme environments.
Use in Fluoropolymers: Perfluorinated compounds are used as processing aids in the production of fluoropolymers. admin.ch Tailored derivatives could offer improved efficiency or safety in these manufacturing processes.
Advanced Heat Transfer Fluids: By modifying the chain length or structure, derivatives could be developed with optimized viscosity, thermal conductivity, and boiling points for use as dielectric coolants or heat transfer agents in electronics and high-tech manufacturing.
The development of these derivatives will be guided by predictive modeling to identify the most promising structures before undertaking complex synthesis. mdpi.com
Integration of Artificial Intelligence and Big Data in this compound Research
The fields of chemistry and toxicology are being revolutionized by the integration of artificial intelligence (AI) and the analysis of big data. mdpi.comnih.gov These technologies offer powerful new ways to accelerate research, enhance data analysis, and improve predictive capabilities related to this compound.
AI in Predictive Toxicology and Risk Assessment: AI and machine learning algorithms can process vast datasets to identify patterns and predict the toxicity of chemicals. mdpi.comresearchgate.net This approach can be used to rapidly screen this compound and its potential derivatives for adverse effects, supporting more efficient and accurate risk assessments. mdpi.comresearchgate.net
Big Data in R&D: The research and development process generates enormous amounts of data. mckinsey.com Big data analytics can be used to mine this information to identify new potential applications, optimize synthetic processes, and connect disparate data sources to uncover novel insights about this compound. researchgate.net
AI-Driven Drug Discovery: In the biomedical field, AI can significantly streamline the drug discovery and development process. nih.gov For perfluorocarbon-based solutions, AI can help in designing and optimizing formulations, predicting their behavior in biological systems, and even improving the design of clinical trials. nih.gov
Accelerating Materials Science: AI can be integrated with modeling and simulation workflows to accelerate the discovery of new materials. empa.ch By learning from existing data, AI models can guide the design of tailored this compound derivatives with specific, desired properties for industrial applications.
The integration of these computational tools promises to make research on this compound more efficient, predictive, and data-driven, paving the way for faster innovation and a more comprehensive understanding of its properties and impacts. researchgate.neteuropa.eu
Q & A
Q. What safety protocols are critical when handling Perfluorohexadecane in laboratory environments?
- Methodological Answer : Researchers must prioritize safety due to this compound’s classification as a perfluorinated compound (PFC). Key protocols include:
- Peroxide Checks : Regular inspection for peroxide formation using visual checks (e.g., crystal/solid detection in amber bottles with flashlights) and inhibitor-level verification .
- Hazard Mitigation : Prohibit high-risk procedures (e.g., distillation) when working alone and implement institutional training on PFC-specific safety practices .
- Disposal : Suspected contaminated samples should be disposed of via certified hazardous waste channels to avoid accidental exposure .
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point, solubility) of this compound?
- Methodological Answer : Conflicting data require systematic evaluation:
- Literature Synthesis : Conduct scoping reviews to aggregate dispersed data (e.g., using frameworks from Arksey & O’Malley ).
- Meta-Analysis : Apply statistical tools to compare outliers and assess methodological variability (e.g., experimental conditions, purity levels) .
- Replication Studies : Validate critical properties under controlled settings (e.g., DSC for melting point analysis).
Q. What experimental design considerations are essential for studying this compound’s thermal stability?
- Methodological Answer :
- Variables : Control temperature gradients, atmospheric conditions (e.g., inert vs. oxygen-rich), and inhibitor presence .
- Instrumentation : Use TGA (thermogravimetric analysis) coupled with FTIR to monitor decomposition products.
- Data Triangulation : Cross-reference results with computational models (e.g., group additivity for enthalpy prediction ).
Advanced Research Questions
Q. How can computational models improve the prediction of this compound’s environmental persistence and reactivity?
- Methodological Answer :
-
Group Additivity Method : Validate calculated properties (e.g., heat of combustion) against experimental data (e.g., −7232.48 kJ/mol calculated vs. −7251 kJ/mol observed ).
-
Molecular Dynamics Simulations : Model interactions with organic matrices to predict bioaccumulation potential.
-
Limitations : Address discrepancies in polarizability and toxicity predictions by refining algorithms with larger datasets .
Table 1 : Enthalpy Comparison for this compound
Property Experimental Value (kJ/mol) Calculated Value (kJ/mol) Error (%) Heat of Combustion −7251 −7232.48 0.25
Q. What advanced analytical techniques are optimal for detecting trace this compound in environmental samples?
- Methodological Answer :
- Sample Preparation : Use SPE (solid-phase extraction) with activated carbon to isolate PFAS compounds .
- Instrumentation : LC-MS/MS with MRM (multiple reaction monitoring) for high sensitivity (detection limits <1 ng/L) .
- Challenges : Address matrix effects in complex samples (e.g., soil, biosolids) via isotope dilution and internal standardization .
Q. How can researchers design longitudinal studies to assess this compound’s long-term environmental fate?
- Methodological Answer :
- Field Sampling : Stratify sampling sites based on industrial discharge patterns and hydrological connectivity .
- Temporal Analysis : Employ time-series models to track degradation byproducts (e.g., perfluorocarboxylic acids) over decades.
- Stakeholder Engagement : Integrate regulatory and industry insights to align study goals with policy needs (e.g., ITRC frameworks ).
Methodological Frameworks for Research Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
